molecular formula C6H3Cl2N3S B021359 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile CAS No. 33097-13-1

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile

Cat. No.: B021359
CAS No.: 33097-13-1
M. Wt: 220.08 g/mol
InChI Key: GLOOTGZVAHKTJS-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C6H3Cl2N3S and its molecular weight is 220.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,6-dichloro-2-methylsulfanylpyrimidine-5-carbonitrile
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InChI

InChI=1S/C6H3Cl2N3S/c1-12-6-10-4(7)3(2-9)5(8)11-6/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOOTGZVAHKTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400786
Record name 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile
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Molecular Weight

220.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33097-13-1
Record name 4,6-Dichloro-2-methylsulfanylpyrimidine-5-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The proposed synthesis is a multi-step process commencing from readily available starting materials. This document details the experimental protocols for each key transformation, presents quantitative data in a structured format, and includes graphical representations of the synthetic route and experimental workflows.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically achieved through a five-step sequence. This pathway involves the initial construction of a 2-(methylthio)pyrimidine-4,6-diol core, followed by regioselective nitration at the C5 position. Subsequent chlorination of the hydroxyl groups and reduction of the nitro group furnishes a key 5-aminopyrimidine intermediate. The final step involves the conversion of the amino group to the target nitrile functionality via a Sandmeyer reaction.

Synthesis_Pathway A 2-Thiobarbituric Acid B 2-(Methylthio)pyrimidine-4,6-diol A->B 1. Methylation C 2-(Methylthio)-5-nitropyrimidine-4,6-diol B->C 2. Nitration D 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine C->D 3. Chlorination E 5-Amino-4,6-dichloro-2-(methylthio)pyrimidine D->E 4. Reduction F This compound E->F 5. Sandmeyer Reaction

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis. The protocols are adapted from analogous reactions reported in the scientific literature.

Step 1: Synthesis of 2-(Methylthio)pyrimidine-4,6-diol

This initial step involves the S-methylation of 2-thiobarbituric acid.

  • Materials: 2-Thiobarbituric acid, Sodium hydroxide, Methyl iodide, Water, Methanol.

  • Procedure:

    • To a stirred suspension of 2-thiobarbituric acid in water, a solution of sodium hydroxide in water is added dropwise at a temperature maintained between 20-25 °C.

    • After stirring for 40 minutes, additional water is added, and the temperature is raised to 32 °C.

    • A solution of methyl iodide in methanol is then added, and the reaction mixture is stirred at 32 °C for 30 hours.

    • The pH of the reaction mixture is adjusted to below 2 with dilute hydrochloric acid.

    • The resulting precipitate is filtered, washed with water, and dried under vacuum to yield 2-(methylthio)pyrimidine-4,6-diol.

Step 2: Synthesis of 2-(Methylthio)-5-nitropyrimidine-4,6-diol

This step introduces the nitro group at the C5 position of the pyrimidine ring.

  • Materials: 2-(Methylthio)pyrimidine-4,6-diol, Fuming nitric acid, Sulfuric acid.

  • Procedure:

    • 2-(Methylthio)pyrimidine-4,6-diol is added portion-wise to a cooled mixture of fuming nitric acid and sulfuric acid, maintaining the temperature below 30 °C.

    • The reaction mixture is then stirred at 40-50 °C for 1-2 hours.

    • After completion of the reaction (monitored by TLC), the mixture is poured onto crushed ice.

    • The precipitated solid is collected by filtration, washed with water, and recrystallized to give 2-(methylthio)-5-nitropyrimidine-4,6-diol.

Step 3: Synthesis of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine

The hydroxyl groups at positions 4 and 6 are converted to chloro groups in this step.

  • Materials: 2-(Methylthio)-5-nitropyrimidine-4,6-diol, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (as catalyst).

  • Procedure:

    • To a flask containing phosphorus oxychloride, 2-(methylthio)-5-nitropyrimidine-4,6-diol is added, followed by a catalytic amount of N,N-dimethylaniline.

    • The mixture is heated to reflux (100-110 °C) and maintained for 8 hours.

    • Excess phosphorus oxychloride is removed by distillation under reduced pressure.

    • The residue is carefully poured into ice water to hydrolyze any remaining POCl₃.

    • The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which is then purified.[1]

Step 4: Synthesis of 5-Amino-4,6-dichloro-2-(methylthio)pyrimidine

The nitro group is reduced to an amino group in this step.

  • Materials: 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine, Iron powder, Acetic acid or Hydrochloric acid, Ethanol, Water.

  • Procedure:

    • A mixture of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine and iron powder is suspended in a mixture of ethanol and water.

    • Acetic acid or hydrochloric acid is added portion-wise to the stirred suspension.

    • The reaction is heated and monitored by TLC until the starting material is consumed.

    • The reaction mixture is then filtered through a pad of celite to remove the iron residues.

    • The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with a basic aqueous solution to neutralize the acid.

    • The organic layer is dried and concentrated to give 5-amino-4,6-dichloro-2-(methylthio)pyrimidine.

Step 5: Synthesis of this compound (Sandmeyer Reaction)

The final step involves the conversion of the 5-amino group to the 5-cyano group.

  • Materials: 5-Amino-4,6-dichloro-2-(methylthio)pyrimidine, Sodium nitrite, Hydrochloric acid, Copper(I) cyanide, Potassium cyanide, Water.

  • Procedure:

    • 5-Amino-4,6-dichloro-2-(methylthio)pyrimidine is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C.

    • A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, a solution of copper(I) cyanide and potassium cyanide in water is prepared and cooled.

    • The cold diazonium salt solution is then added slowly to the copper(I) cyanide solution.

    • The reaction mixture is allowed to warm to room temperature and then heated to facilitate the conversion.

    • After cooling, the mixture is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the reported yields for analogous reactions found in the literature. These values can serve as a benchmark for the expected efficiency of the synthesis.

StepReactionStarting MaterialProductReagents and ConditionsYield (%)Reference
1-3Nitration and Chlorination4,6-Dihydroxy-2-(propylthio)pyrimidine4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine1. Fuming HNO₃; 2. POCl₃~25 (overall)[1]
4Reduction of Nitro Group4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine5-Amino-4,6-dichloro-2-(propylthio)pyrimidineFe powder, acidN/A[1]
3Chlorination4,6-Dihydroxy-5-nitropyrimidine derivative4,6-Dichloro-5-nitropyrimidine derivativePOCl₃, N,N-Dimethylaniline, reflux70-80
N/ACyanation (Sandmeyer)Aryl Diazonium SaltAryl NitrileCuCN52-93

Note: Yields are highly dependent on specific reaction conditions and substrate.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for a single step in the synthesis, encompassing reaction setup, monitoring, workup, and purification.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction Progress cluster_2 Workup cluster_3 Purification A Charge Reactants and Solvent B Establish Inert Atmosphere (if needed) A->B C Set Reaction Temperature B->C D Stirring and Heating/Cooling C->D E Monitor by TLC/LC-MS D->E F Quench Reaction E->F Reaction Complete G Phase Separation/ Extraction F->G H Drying of Organic Phase G->H I Solvent Removal H->I J Column Chromatography/ Recrystallization I->J K Characterization (NMR, MS) J->K

Figure 2: General experimental workflow for a synthetic step.

References

Physicochemical properties of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile

Abstract

This compound is a vital intermediate in the synthesis of various pharmacologically active compounds, most notably Ticagrelor, a P2Y12 platelet inhibitor. This document provides a comprehensive overview of its physicochemical properties, experimental protocols for its characterization, and its role in synthetic pathways. This guide is intended for researchers, scientists, and professionals in drug development to facilitate its effective use and handling.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are critical for its handling, reaction optimization, and analytical characterization.

General and Physical Properties
PropertyValueReference
Molecular Formula C₆H₃Cl₂N₃S
Molecular Weight 220.08 g/mol
Appearance White to off-white or light yellow crystalline solid/powder
Melting Point 105 - 108 °C
Boiling Point 336.7±45.0 °C (Predicted)
Density 1.63±0.1 g/cm³ (Predicted)
Solubility and Partition Coefficient
PropertyValueReference
Solubility Soluble in Dichloromethane
pKa -4.53 (Predicted)

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Analysis TypeData Interpretation
¹H NMR δ ~2.6 ppm (s, 3H, S-CH₃)
Mass Spectrum m/z: 218.96 (M+)

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reaction of 2-(methylthio)pyrimidine-4,6-diol with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as N,N-dimethylaniline.

Methodology:

  • To a solution of 2-(methylthio)pyrimidine-4,6-diol in a suitable solvent, N,N-dimethylaniline is added.

  • The mixture is cooled, and phosphorus oxychloride is added dropwise while maintaining the temperature.

  • After the addition is complete, the reaction mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC or HPLC).

  • The mixture is then cooled and carefully poured into ice water.

  • The resulting precipitate is filtered, washed with water, and dried to yield the crude product.

  • Purification is typically achieved through recrystallization from a suitable solvent like ethanol or isopropanol.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Record ¹H NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Analysis: The presence of a singlet at approximately 2.6 ppm corresponding to the three protons of the methylthio group confirms the structure.

Role in Synthetic Pathways

This compound is a key building block in multi-step organic synthesis. Its primary application is in the production of Ticagrelor, where it undergoes a series of substitutions and transformations. The workflow illustrates its central position in connecting raw materials to the final active pharmaceutical ingredient.

G cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_synthesis Ticagrelor Synthesis Cascade cluster_final Final Product A 2-(Methylthio)pyrimidine-4,6-diol C This compound A->C Chlorination B POCl3 / Base B->C Chlorination D Nucleophilic Substitution C->D E Reduction of Nitrile D->E F Coupling Reactions E->F G Ticagrelor (API) F->G

Caption: Synthetic workflow from starting materials to Ticagrelor.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. For detailed safety information, consult the material safety data sheet (MSDS).

  • Hazard Statements (H): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements (P): P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile CAS number 33097-13-1

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 33097-13-1

This technical guide provides an in-depth overview of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile, a key heterocyclic intermediate in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, reactivity, and biological significance.

Physicochemical and Spectroscopic Data

This compound is a solid, light yellow compound at room temperature.[1] Its core structure is a pyrimidine ring substituted with two chlorine atoms, a methylthio group, and a nitrile group, making it a versatile building block for more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 33097-13-1[2]
Molecular Formula C₆H₃Cl₂N₃S[2]
Molecular Weight 220.08 g/mol [2]
Melting Point 106-110 °C[2]
Appearance Light Yellow Solid[1]
Solubility Soluble in Chloroform[1]
InChI Key GLOOTGZVAHKTJS-UHFFFAOYSA-N[2]
SMILES CSc1nc(Cl)c(C#N)c(Cl)n1[2]
Spectroscopic Data
  • ¹H NMR: A singlet corresponding to the methyl (-SCH₃) protons would be expected.

  • ¹³C NMR: Resonances for the methyl carbon, the nitrile carbon, and the four distinct carbons of the pyrimidine ring would be present.

  • IR Spectroscopy: Characteristic absorption bands for the C≡N stretch of the nitrile group, C-Cl stretches, and various C=C and C=N stretches from the pyrimidine ring would be observed.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a plausible synthetic route can be inferred from established methods for preparing substituted pyrimidines. A common approach involves the cyclocondensation of a suitable three-carbon precursor with a thiourea derivative, followed by chlorination and cyanation.

A related synthesis for 4,6-dichloro-2-methylthio-5-nitropyrimidine starts from diethyl malonate, which undergoes nitration, cyclization with thiourea, methylation, and finally chlorination.[3] This suggests a potential pathway where a cyano-substituted precursor could be used instead.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_modification Chemical Modifications cluster_product Final Product Malononitrile Malononitrile PyrimidineThione Formation of 2-Thiouracil-5-carbonitrile (Cyclocondensation) Malononitrile->PyrimidineThione Base (e.g., NaOEt) Thiourea Thiourea Thiourea->PyrimidineThione Base (e.g., NaOEt) Methylation S-Methylation (e.g., Dimethyl Sulfate) PyrimidineThione->Methylation Chlorination Dichlorination (e.g., POCl₃) Methylation->Chlorination FinalProduct 4,6-Dichloro-2-(methylthio) pyrimidine-5-carbonitrile Chlorination->FinalProduct

Caption: Proposed synthetic workflow for the target compound.

General Experimental Protocol (Proposed)
  • Cyclocondensation: To a solution of sodium ethoxide in ethanol, add equimolar amounts of malononitrile and thiourea. Reflux the mixture until the reaction is complete (monitored by TLC). Acidify the mixture to precipitate the 2-thiouracil-5-carbonitrile intermediate.

  • S-Methylation: Dissolve the intermediate in an aqueous solution of sodium hydroxide. Add dimethyl sulfate dropwise while maintaining the temperature at 10-20°C. Stir for several hours until methylation is complete. Acidify to precipitate the S-methylated product.[3]

  • Chlorination: Reflux the S-methylated intermediate in an excess of phosphorus oxychloride (POCl₃), potentially with a catalytic amount of an amine base like N,N-dimethylaniline, until the reaction is complete.[3]

  • Work-up and Purification: Carefully quench the reaction mixture with ice water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield this compound.

Chemical Reactivity and Transformations

The multiple functional groups on this compound allow for a variety of chemical transformations. The chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SₙAr), while the methylthio group can be oxidized to a more reactive sulfoxide or sulfone, which are excellent leaving groups.

G cluster_reactions Potential Reactions cluster_products Resulting Derivatives Start 4,6-Dichloro-2-(methylthio) pyrimidine-5-carbonitrile NucleophilicSub Nucleophilic Substitution (C4/C6 positions) Start->NucleophilicSub Amines (R₂NH) or Alkoxides (RO⁻) Oxidation Oxidation of Sulfide (S-position) Start->Oxidation Oxidizing Agent (e.g., m-CPBA) CrossCoupling Cross-Coupling (C4/C6 positions) Start->CrossCoupling Pd Catalyst + Boronic Acid AmineProduct Amino-pyrimidines NucleophilicSub->AmineProduct AlkoxyProduct Alkoxy-pyrimidines NucleophilicSub->AlkoxyProduct SulfoneProduct Methylsulfonyl-pyrimidine Oxidation->SulfoneProduct Further Substitution Possible ArylProduct Aryl-pyrimidines CrossCoupling->ArylProduct

Caption: Key reaction pathways for the target compound.

Nucleophilic Aromatic Substitution

The chlorine atoms are readily displaced by various nucleophiles.

  • Amination: Reaction with primary or secondary amines yields 4-amino or 6-amino pyrimidine derivatives. The regioselectivity can often be controlled by reaction conditions.

  • Alkoxylation: Treatment with sodium alkoxides (e.g., sodium ethoxide) in an alcohol solvent can replace one or both chlorine atoms with alkoxy groups.[4]

Oxidation

The methylthio group can be oxidized, typically using an agent like meta-chloroperoxybenzoic acid (m-CPBA), to the corresponding methylsulfinyl or methylsulfonyl group. The resulting sulfone is a highly effective leaving group, facilitating subsequent nucleophilic substitution at the C2 position.[5]

Palladium-Catalyzed Cross-Coupling

The chloro substituents are suitable for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling with arylboronic acids, allowing for the introduction of aryl or heteroaryl groups at the C4 or C6 positions.[4]

Applications in Drug Discovery and Medicinal Chemistry

Pyrimidine-5-carbonitrile derivatives are recognized as privileged scaffolds in medicinal chemistry due to their significant biological activities. They have been extensively investigated as potential therapeutic agents, particularly in oncology.

Role as Kinase Inhibitors

Many pyrimidine-5-carbonitrile compounds have been designed and synthesized as inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase signaling is a hallmark of many cancers.

  • VEGFR-2 Inhibition: A novel series of pyrimidine-5-carbonitrile derivatives has been evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6] VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[3][4][5] By inhibiting VEGFR-2, these compounds can potentially disrupt the tumor blood supply.

cluster_pathway VEGFR-2 Signaling Pathway cluster_downstream Downstream Effectors VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Recruitment PI3K PI3K VEGFR2->PI3K Autophosphorylation & Recruitment PKC PKC PLCg->PKC AKT Akt PI3K->AKT Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK/MAPK MEK->ERK Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) ERK->Proliferation AKT->Proliferation Inhibitor Pyrimidine-5-carbonitrile Derivatives Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

  • PI3K/AKT Pathway Inhibition: Certain 2-(methylthio)pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of the PI3K/AKT signaling pathway.[7][8] This pathway is crucial for cell survival, proliferation, and growth, and its overactivation is common in cancers like breast cancer and leukemia.[7][9] Inhibition of this pathway can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[7][8]

cluster_pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Downstream Downstream Targets (e.g., NF-κB, Cyclin D1) AKT->Downstream mTOR->Downstream CellSurvival Cell Survival, Growth, Proliferation Downstream->CellSurvival Inhibitor Pyrimidine-5-carbonitrile Derivatives Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway.

Safety and Handling

This compound is classified as acutely toxic if swallowed and causes severe skin burns and eye damage.[2] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Store in a cool, dry place under an inert atmosphere.[1]

References

Spectroscopic Data for 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile. This document is intended to be a valuable resource for researchers and professionals involved in drug development and chemical synthesis, offering detailed information on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.

Core Spectroscopic Data

The following tables summarize the expected quantitative data from NMR, IR, and MS analyses of this compound. These tables are structured for clarity and ease of comparison with experimentally obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not availableData not availableData not available-SCH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available-SCH₃
Data not availableC-CN
Data not availableC-Cl (C4/C6)
Data not availableC-S (C2)
Data not availableC-CN (pyrimidine ring, C5)
Data not availableC=N (pyrimidine ring)
Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
Data not availableData not availableC≡N stretch (nitrile)
Data not availableData not availableC=N stretch (pyrimidine ring)
Data not availableData not availableC-Cl stretch
Data not availableData not availableC-S stretch
Data not availableData not availableC-H stretch (methyl)
Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for this compound

m/zRelative Intensity (%)Proposed Fragment
Data not availableData not available[M]⁺ (Molecular Ion)
Data not availableData not availableFragment ions

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are designed to be followed by trained laboratory personnel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: A sample of 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse sequence is used to acquire the spectrum.

    • The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

    • The data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon frequency.

    • A proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for each unique carbon atom.

    • The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

    • Data processing is similar to that for ¹H NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • A small amount of the solid sample is placed directly onto the ATR crystal.

    • Pressure is applied to ensure good contact between the sample and the crystal. This method is often preferred for its simplicity and minimal sample preparation.

  • Sample Preparation (KBr Pellet):

    • Approximately 1-2 mg of the sample is ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the clean ATR crystal/KBr pellet) is recorded.

    • The sample is placed in the spectrometer's sample holder.

    • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • The resulting spectrum is displayed as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

    • The solid sample is dissolved in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

    • The solution is injected into the gas chromatograph, where the compound is vaporized and separated from any impurities.

    • The separated compound then enters the mass spectrometer.

  • Ionization: Electron Impact (EI) ionization is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare ATR or KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Data_NMR NMR Spectra (Chemical Shifts, Coupling) NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) IR->Data_IR Data_MS Mass Spectrum (m/z, Fragmentation) MS->Data_MS Structure Final Structure Confirmation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: General Workflow for Spectroscopic Analysis.

The Biological Potential of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including several approved drugs.[1][2] A particularly interesting and reactive starting material is 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonitrile. The presence of two reactive chlorine atoms, a methylthio group, and a carbonitrile moiety makes it a versatile building block for creating diverse libraries of derivatives.[1][3] This guide delves into the significant biological activities reported for derivatives of this pyrimidine core, with a focus on their potential as anticancer and antimicrobial agents, providing researchers and drug development professionals with a comprehensive summary of the current landscape.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical protein kinases involved in tumor growth, proliferation, and survival.

Inhibition of VEGFR-2 and PI3K/AKT Pathways

Several studies have focused on synthesizing pyrimidine-5-carbonitrile derivatives that target key nodes in oncogenic signaling pathways. Notably, these compounds have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the Phosphoinositide 3-kinase (PI3K)/AKT signaling cascade.

One study detailed the synthesis of a novel series of pyrimidine-5-carbonitrile derivatives evaluated for their cytotoxic activities against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines.[4] Several of these compounds exhibited higher cytotoxic activity than the standard drug sorafenib, with IC50 values in the low micromolar range.[4] Specifically, compound 11e from this series showed excellent activity against HCT-116 and MCF-7 with IC50 values of 1.14 µM and 1.54 µM, respectively.[4] These compounds were also identified as potent VEGFR-2 inhibitors.[4]

Another series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives was developed and evaluated against MCF-7 and leukemia (K562) cell lines.[5] The most promising compound, 7f , demonstrated potent inhibition of PI3Kδ, PI3Kγ, and AKT-1 with IC50 values of 6.99 µM, 4.01 µM, and 3.36 µM, respectively.[5][6] Mechanistic studies revealed that this compound induced cell cycle arrest at the S-phase and triggered apoptosis.[5][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Activates GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Survival Cell Survival, Proliferation, Angiogenesis mTOR->Cell_Survival Promotes Inhibitor Pyrimidine-5-carbonitrile Derivative Inhibitor->RTK Inhibits Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.
Quantitative Anticancer Activity Data

The following table summarizes the reported in vitro activities of representative this compound derivatives.

CompoundTarget/Cell LineAssay TypeIC50 (µM)Reference
9d HCT-116Cytotoxicity1.14 - 10.33[4]
MCF-7Cytotoxicity1.14 - 10.33[4]
11e HCT-116Cytotoxicity1.14[4]
MCF-7Cytotoxicity1.54[4]
VEGFR-2Kinase Inhibition0.61[4]
12b HCT-116Cytotoxicity1.14 - 10.33[4]
MCF-7Cytotoxicity1.14 - 10.33[4]
VEGFR-2Kinase Inhibition0.53[4]
12d HCT-116Cytotoxicity1.14 - 10.33[4]
MCF-7Cytotoxicity1.14 - 10.33[4]
7f K562CytotoxicityMost Active[5]
PI3KδKinase Inhibition6.99[5][6]
PI3KγKinase Inhibition4.01[5][6]
AKT-1Kinase Inhibition3.36[5][6]
Sorafenib HCT-116Cytotoxicity8.96[4]
MCF-7Cytotoxicity11.83[4]
VEGFR-2Kinase Inhibition0.19[4]

Antimicrobial Activity

While the primary focus of recent research has been on anticancer applications, the broader class of pyrimidine-5-carbonitrile derivatives is well-documented for its antimicrobial properties.[7][8] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[8] The mechanism of action often involves the inhibition of essential microbial enzymes, such as dihydrofolate reductase (DHFR).[7]

One study reported that certain pyrimidine-5-carbonitrile derivatives displayed marked antibacterial activity, particularly against Gram-positive bacteria, at Minimum Inhibitory Concentrations (MIC) as low as 12.5 µg/mL.[7] Another comprehensive study highlighted that various synthesized pyrimidine analogs exhibited excellent antimicrobial activities when compared against standard drugs like ampicillin and clotrimazole.[8]

Although specific MIC data for derivatives of the this compound core are not extensively detailed in the provided results, the established antimicrobial potential of the pyrimidine-5-carbonitrile pharmacophore suggests that this is a promising avenue for future investigation.

G start Synthesized Pyrimidine Derivatives prepare_cultures Prepare Bacterial/ Fungal Cultures start->prepare_cultures mic_setup Set up Microplate with Serial Dilutions of Compounds start->mic_setup prepare_cultures->mic_setup inoculate Inoculate Microplate with Microbial Suspensions mic_setup->inoculate incubate Incubate at Optimal Temperature (e.g., 37°C for 24h) inoculate->incubate read_results Read Results: Visual Inspection or Spectrophotometry (OD600) incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic mbc_setup Plate samples from wells showing no growth onto -agar plates determine_mic->mbc_setup end Antimicrobial Profile Established determine_mic->end incubate_agar Incubate Agar Plates mbc_setup->incubate_agar determine_mbc Determine MBC/MFC (Lowest concentration that kills 99.9% of inoculum) incubate_agar->determine_mbc determine_mbc->end

Caption: General workflow for determining MIC and MBC/MFC of novel compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of key experimental protocols used to assess the biological activity of these pyrimidine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of compounds on the proliferation of cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded into 96-well plates at a specific density (e.g., 5x10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A negative control (vehicle, e.g., DMSO) and a positive control (standard drug, e.g., sorafenib) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 2-4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the negative control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

VEGFR-2 Kinase Inhibition Assay (ELISA-based)

This protocol measures the direct inhibitory effect of compounds on the activity of the VEGFR-2 enzyme.

  • Plate Coating: A 96-well plate is coated with a substrate peptide for VEGFR-2 (e.g., poly (Glu, Tyr) 4:1).

  • Kinase Reaction: In a separate tube, the VEGFR-2 enzyme is incubated with the test compound at various concentrations in the presence of ATP and a kinase reaction buffer.

  • Transfer to Plate: The kinase reaction mixture is transferred to the coated wells of the 96-well plate and incubated to allow phosphorylation of the substrate.

  • Detection: The phosphorylated substrate is detected using a specific anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).

  • Substrate Addition: A colorimetric HRP substrate (e.g., TMB) is added, and the reaction is allowed to develop.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Absorbance Reading: The absorbance is read at 450 nm. A decrease in absorbance indicates inhibition of VEGFR-2 activity.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.[4]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Compound Preparation: Test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microbe, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Derivatives based on the this compound core represent a promising class of compounds with significant therapeutic potential. The research highlighted herein demonstrates their potent activity as anticancer agents through the effective inhibition of crucial signaling pathways like VEGFR-2 and PI3K/AKT. Furthermore, the established antimicrobial profile of the broader pyrimidine-5-carbonitrile family warrants further exploration of these specific derivatives for anti-infective applications. The versatility of the core structure allows for extensive chemical modification, providing a robust platform for the structure-based design and optimization of novel, highly active therapeutic agents. Future work should focus on expanding the structure-activity relationship studies, optimizing pharmacokinetic properties, and conducting in vivo evaluations to translate these promising in vitro results into clinical candidates.

References

The Synthesis of Pyrimidine-5-carbonitrile: A Journey from Classic Reactions to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine-5-carbonitrile core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds investigated for their therapeutic potential, particularly in oncology. The strategic placement of the cyano group at the C5 position of the pyrimidine ring provides a unique electronic and steric profile, making it a key building block in the design of targeted therapies. This technical guide delves into the discovery and historical evolution of synthetic routes to this important heterocyclic motif, presenting key methodologies, quantitative data for comparison, and detailed experimental protocols.

From Classic Discoveries to a Dedicated Scaffold: A Historical Perspective

The journey to the synthesis of pyrimidine-5-carbonitriles is intertwined with the broader history of pyrimidine chemistry. Early explorations in the late 19th century laid the foundational groundwork for constructing the pyrimidine ring.

One of the earliest systematic studies of pyrimidines was conducted by Adolf Pinner in 1884. The Pinner synthesis involved the condensation of an amidine with a β-keto ester or a related 1,3-dicarbonyl compound. While this method was pivotal for the creation of substituted pyrimidines, the direct synthesis of 5-cyano derivatives was not a primary focus at the time.

A few years later, in 1891, the Italian chemist Pietro Biginelli reported a one-pot three-component reaction between an aldehyde, a β-keto ester (like ethyl acetoacetate), and urea or thiourea. The Biginelli reaction proved to be a remarkably efficient method for producing dihydropyrimidinones. The true advent of pyrimidine-5-carbonitrile synthesis came with the incorporation of starting materials bearing a cyano group. A key precursor for many modern syntheses is a β-keto nitrile or a related active methylene nitrile, such as malononitrile or ethyl cyanoacetate.

The evolution of these early multi-component reactions has led to a plethora of modern synthetic strategies that offer improved yields, milder reaction conditions, and greater functional group tolerance. These advancements have been crucial in positioning pyrimidine-5-carbonitrile as a readily accessible and highly versatile scaffold for drug discovery programs.

Key Synthetic Methodologies and Quantitative Comparison

The synthesis of the pyrimidine-5-carbonitrile core is most efficiently achieved through multi-component reactions (MCRs). These one-pot procedures offer significant advantages in terms of atom economy, operational simplicity, and the ability to rapidly generate diverse libraries of compounds. Below is a comparative overview of some prominent methods.

MethodKey ReagentsCatalyst/ConditionsReaction TimeYield (%)Reference
Classic Three-Component Synthesis Aromatic Aldehyde, Malononitrile, Guanidine HydrochlorideAlkaline EthanolSeveral hours to daysModerate to Good[1]
Microwave-Assisted Synthesis Aromatic Aldehyde, Malononitrile, Benzamidine HydrochlorideWater, K2CO3, Microwave (300W, 100°C)20 minutes36-75%[2]
Solvent-Free Ammonium Chloride Catalysis Substituted Benzaldehyde, Malononitrile, Urea/ThioureaNH4Cl, 110°C1-2 hours65-88%[3]
DBSA-Catalyzed Aqueous Synthesis p-chlorobenzoylacetonitrile, Aldehyde, Substituted Ureap-dodecylbenzenesulfonic acid (DBSA) in water, Room Temperature1.5-3 hours80-95%[4]

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Three-Component Synthesis of 4,6-Diaryl-2-amino-pyrimidine-5-carbonitriles

This protocol is adapted from a green chemistry approach that utilizes water as a solvent and microwave irradiation to accelerate the reaction.[2]

Reagents:

  • Aromatic Aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Benzamidine hydrochloride (1 mmol)

  • Potassium carbonate (2 mmol)

  • Water (10 mL)

  • Ethanol (for recrystallization)

Procedure:

  • In a microwave-safe vial, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), benzamidine hydrochloride (1 mmol), and potassium carbonate (2 mmol).

  • Add 10 mL of water to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 300 W and 100°C for 20 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with several portions of water.

  • Recrystallize the crude product from ethanol to obtain the pure pyrimidine-5-carbonitrile derivative.

Protocol 2: Ammonium Chloride Catalyzed Solvent-Free Synthesis of 4-Aryl-6-amino-2-oxo-1,2-dihydropyrimidine-5-carbonitriles

This method provides a simple, efficient, and environmentally friendly approach to the synthesis of pyrimidine-5-carbonitriles under solvent-free conditions.[3]

Reagents:

  • Substituted Aromatic Aldehyde (10 mmol)

  • Malononitrile (10 mmol)

  • Urea (10 mmol)

  • Ammonium Chloride (1 mmol)

  • Ethyl acetate and n-hexane (for recrystallization)

Procedure:

  • In a round-bottom flask, thoroughly mix the substituted aromatic aldehyde (10 mmol), malononitrile (10 mmol), urea (10 mmol), and ammonium chloride (1 mmol).

  • Heat the reaction mixture at 110°C with stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Add crushed ice to the reaction flask to precipitate the solid product.

  • Filter the crude product and wash it with cold water.

  • Recrystallize the solid from a 1:3 mixture of ethyl acetate and n-hexane to yield the pure product.

Visualization of Experimental Workflows and Biological Pathways

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

experimental_workflow_microwave cluster_setup Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup and Purification start Start mix Mix Aldehyde, Malononitrile, Benzamidine HCl, K2CO3 in Water start->mix irradiate Irradiate at 300W, 100°C for 20 min mix->irradiate cool Cool to RT irradiate->cool filter Filter Precipitate cool->filter wash Wash with Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize end End recrystallize->end

Caption: Workflow for Microwave-Assisted Synthesis.

experimental_workflow_solvent_free cluster_setup Reaction Setup cluster_reaction Thermal Reaction cluster_workup Workup and Purification start Start mix Mix Aldehyde, Malononitrile, Urea, and NH4Cl start->mix heat Heat at 110°C mix->heat cool Cool to RT heat->cool precipitate Precipitate with Crushed Ice cool->precipitate filter Filter Solid precipitate->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from EtOAc/Hexane wash->recrystallize end End recrystallize->end

Caption: Workflow for Solvent-Free Synthesis.

Signaling Pathway Diagrams

Derivatives of pyrimidine-5-carbonitrile have shown significant promise as inhibitors of key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.[2][5][6]

EGFR_pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds and Activates RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT STAT STAT Pathway EGFR->STAT Inhibitor Pyrimidine-5-carbonitrile Inhibitor Inhibitor->EGFR Blocks ATP Binding Site Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival Metastasis Metastasis STAT->Metastasis

Caption: EGFR Signaling Pathway Inhibition.

VEGFR2_pathway cluster_downstream Angiogenesis Signaling VEGF VEGF (Ligand) VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLC PLCγ -> PKC VEGFR2->PLC RAS RAS -> RAF -> MEK -> ERK VEGFR2->RAS PI3K PI3K -> AKT VEGFR2->PI3K Inhibitor Pyrimidine-5-carbonitrile Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding Site Permeability Vascular Permeability PLC->Permeability Proliferation Endothelial Cell Proliferation RAS->Proliferation Migration Migration RAS->Migration Survival Survival PI3K->Survival

Caption: VEGFR-2 Signaling Pathway Inhibition.

Conclusion

The synthesis of pyrimidine-5-carbonitriles has evolved significantly from the foundational work of Pinner and Biginelli. The advent of modern multi-component reactions has transformed the accessibility of this scaffold, enabling rapid and efficient synthesis. The potent inhibitory activity of pyrimidine-5-carbonitrile derivatives against key oncogenic pathways like EGFR and VEGFR-2 underscores their importance in contemporary drug discovery. The methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to explore and expand the therapeutic potential of this versatile heterocyclic core.

References

Methodological & Application

Application Notes: Synthesis of Potent Kinase Inhibitors Using 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged core structure in medicinal chemistry, forming the basis for a multitude of approved and investigational kinase inhibitors. Its inherent ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an ideal starting point for the design of potent and selective therapeutic agents. The compound 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonitrile is a versatile starting material for the synthesis of a diverse range of kinase inhibitors. The two reactive chloro-substituents at the C4 and C6 positions, along with the methylthio group at C2 and the carbonitrile at C5, provide multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This document provides detailed protocols for the synthesis of kinase inhibitors utilizing this compound as a key building block. The primary synthetic strategies involve sequential nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atoms are displaced by various amine nucleophiles. Further diversification can be achieved through Suzuki-Miyaura cross-coupling reactions. These methods enable the generation of extensive libraries of compounds for screening and lead optimization in drug discovery programs targeting kinases such as EGFR, Aurora kinases, and PI3K/AKT.

Key Reactions and Principles

The synthesis of kinase inhibitors from this compound primarily relies on two key reaction types:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring, further activated by the two chlorine atoms and the nitrile group, facilitates the attack of nucleophiles. The chlorine at the C4 position is generally more reactive than the one at C6, allowing for selective mono-substitution under controlled conditions. Subsequent reaction at the C6 position can be achieved under more forcing conditions or with a more reactive nucleophile. Common nucleophiles include primary and secondary amines, which are prevalent in the structures of many kinase inhibitors.

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents at the C4 and C6 positions. This is particularly useful for exploring the structure-activity relationship (SAR) by introducing diverse aromatic moieties that can interact with specific residues in the kinase active site.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative kinase inhibitors synthesized from pyrimidine-5-carbonitrile scaffolds.

Table 1: Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives against Kinases.

Compound IDTarget KinaseIC50 (µM)Reference
7f PI3Kδ6.99 ± 0.36[1][2]
7f PI3Kγ4.01 ± 0.55[1][2]
7f AKT-13.36 ± 0.17[1][2]
4d PI3Kδ>10[1][2]
4d PI3Kγ>10[1][2]
4d AKT-1>10[1][2]

Table 2: Anti-proliferative Activity of Pyrimidine-5-carbonitrile Derivatives against Cancer Cell Lines.

Compound IDCell LineIC50 (µM)Reference
7f K562 (Leukemia)2.45 ± 0.13[1][2]
4d K562 (Leukemia)4.88 ± 0.21[1][2]
L-18 H1975 (NSCLC, EGFR T790M/L858R)0.65 ± 0.06[3]

Experimental Protocols

Protocol 1: General Procedure for Sequential Nucleophilic Aromatic Substitution

This protocol describes a two-step synthesis of 4,6-disubstituted-2-(methylthio)pyrimidine-5-carbonitriles.

Step 1: Mono-substitution at the C4 Position

  • To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or ethanol, add the first amine nucleophile (1.1 eq).

  • Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq), dropwise to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with cold water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the 4-amino-6-chloro-2-(methylthio)pyrimidine-5-carbonitrile intermediate.

Step 2: Substitution at the C6 Position

  • To a solution of the 4-amino-6-chloro-2-(methylthio)pyrimidine-5-carbonitrile intermediate (1.0 eq) in a high-boiling point solvent such as n-butanol or dimethylformamide (DMF), add the second amine nucleophile (1.2 eq).

  • Add a base, such as anhydrous potassium carbonate (1.2 eq).

  • Heat the reaction mixture to reflux (typically 100-140 °C) and stir for 8-12 hours, monitoring the progress by TLC.

  • After cooling, the resulting solid is filtered, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the final 4,6-diamino-2-(methylthio)pyrimidine-5-carbonitrile derivative.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol can be used to introduce aryl or heteroaryl groups at the C4 or C6 position of the pyrimidine ring.

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 4-chloro-6-(substituted)-2-(methylthio)pyrimidine-5-carbonitrile (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a base, typically an aqueous solution of sodium carbonate (2.0 eq) or potassium carbonate.

  • Add a solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired C-C coupled product.

Visualizations

G cluster_0 Synthesis Workflow Start 4,6-Dichloro-2-(methylthio) pyrimidine-5-carbonitrile Step1 Nucleophilic Aromatic Substitution (Amine 1, Base) Start->Step1 Intermediate 4-Amino-6-chloro-2-(methylthio) pyrimidine-5-carbonitrile Step1->Intermediate Step2 Nucleophilic Aromatic Substitution (Amine 2, Base, Heat) or Suzuki Coupling (Boronic Acid, Pd Catalyst, Base) Intermediate->Step2 Product Kinase Inhibitor Step2->Product

Caption: General synthetic workflow for kinase inhibitors.

G cluster_1 PI3K/AKT Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Downstream Downstream Effectors (e.g., mTOR, NF-κB) AKT->Downstream Response Cell Proliferation, Survival, Angiogenesis Downstream->Response Inhibitor Pyrimidine-5-carbonitrile Kinase Inhibitor Inhibitor->PI3K Inhibitor->AKT

Caption: Inhibition of the PI3K/AKT signaling pathway.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle is crucial for modulating the pharmacological properties of candidate molecules. Nucleophilic aromatic substitution (SNAr) on activated halopyrimidines is a powerful and versatile strategy for introducing a diverse array of functional groups. This document provides detailed protocols for the SNAr on 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonitrile, a highly functionalized and reactive building block for drug discovery.

The electron-deficient nature of the pyrimidine ring, further activated by the presence of two chloro substituents and an electron-withdrawing nitrile group at the C5 position, renders the C4 and C6 positions susceptible to nucleophilic attack. The 2-(methylthio) group also influences the reactivity and regioselectivity of these substitutions. These application notes detail reaction conditions for the selective mono- and di-substitution of the chloro groups with various nucleophiles, including amines, alkoxides, and thiols.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the electron-deficient carbons at the C4 or C6 position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is expelled, restoring the aromaticity of the pyrimidine ring and yielding the substituted product. The regioselectivity of the initial attack is influenced by the electronic effects of the substituents and the nature of the nucleophile.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the nucleophilic aromatic substitution on 4,6-dichloropyrimidine analogs. These serve as a strong starting point for reactions with this compound.

NucleophileSubstrate AnalogReaction ConditionsProduct(s)Yield (%)Reference
Sodium Ethoxide4,6-dichloro-2-(methylthio)pyrimidineEtOH, 20°C, 2 h4-Chloro-6-ethoxy-2-(methylthio)pyrimidine89[1]
Benzyl Alcohol4,6-dichloro-2-(methylthio)pyrimidineNaH, THF4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine86[2]
Primary Amines (e.g., Benzylamine)4,6-dichloro-5-nitropyrimidineTEA, DCM, rt4,6-Bis(benzylamino)-5-nitropyrimidineGood[3]
Anilines4,6-dichloro-2-(methylsulfonyl)pyrimidineNaHCO₃, MeCN4-Anilino-6-chloro-2-(methylsulfonyl)pyrimidine95[4]
Secondary Amines4,6-dichloro-2-(methylsulfonyl)pyrimidineNaHCO₃, MeCN4-(Dialkylamino)-6-chloro-2-(methylsulfonyl)pyrimidineHigh[4]

Experimental Protocols

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Anhydrous solvents and reagents should be used when specified.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Mono-amination with a Primary or Secondary Amine

This protocol is adapted from procedures for similar dichloropyrimidines and is expected to favor mono-substitution at either the C4 or C6 position.

Materials:

  • This compound

  • Amine (primary or secondary, 1.0-1.2 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous acetonitrile (MeCN) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Standard work-up and purification equipment

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent (e.g., MeCN or DCM), add the amine (1.0-1.2 eq) and the base (1.5 eq).

  • Stir the reaction mixture at room temperature. If no reaction is observed, gently heat the mixture to 40-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Di-amination with a Primary Amine

This protocol is designed to achieve di-substitution of both chloro groups.

Materials:

  • This compound

  • Primary Amine (2.2-3.0 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent (e.g., DCM).

  • Add the primary amine (2.2-3.0 eq) and the base (3.0 eq).

  • Stir the reaction mixture at room temperature. For less reactive amines, heating to reflux may be necessary.

  • Monitor the reaction for the disappearance of the starting material and mono-substituted intermediate by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the di-substituted product.

Protocol 3: Substitution with an Alkoxide

This protocol is based on the reaction of a similar substrate with sodium ethoxide and is expected to yield a mono-alkoxy substituted product.[1]

Materials:

  • This compound

  • Sodium metal or Sodium Hydride (NaH) (1.1 equivalents)

  • Anhydrous alcohol (e.g., ethanol, methanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Drying tube

Procedure:

  • Prepare the sodium alkoxide solution by carefully adding sodium metal or NaH (1.1 eq) to the anhydrous alcohol under an inert atmosphere.

  • Once the sodium has completely reacted, add a solution of this compound (1.0 eq) in the same alcohol dropwise at room temperature.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualizations

SNAr_Mechanism cluster_start Reactants cluster_intermediate Reaction Intermediate cluster_product Products Start This compound Meisenheimer Meisenheimer Complex Start->Meisenheimer + Nu-H Nuc Nucleophile (Nu-H) Product Substituted Pyrimidine Meisenheimer->Product - Cl⁻ LeavingGroup HCl

Caption: General mechanism of nucleophilic aromatic substitution.

Experimental_Workflow cluster_prep Reaction Setup cluster_monitoring Monitoring cluster_workup Work-up and Purification A Combine Substrate, Nucleophile, Base, and Solvent B Stir at Appropriate Temperature A->B C Monitor by TLC or LC-MS B->C D Aqueous Work-up C->D Reaction Complete E Extraction with Organic Solvent D->E F Drying and Concentration E->F G Purification (e.g., Column Chromatography) F->G

Caption: A typical experimental workflow for SNAr.

References

Application Notes and Protocols for the Selective Amination of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the selective mono-amination of 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonitrile to yield 4-amino-6-chloro-2-(methylthio)pyrimidine-5-carbonitrile, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocol is based on established methodologies for the nucleophilic aromatic substitution (SNAr) on dichloropyrimidines. Included are reaction parameters, a step-by-step procedure, and purification guidelines.

Introduction

The functionalization of pyrimidine rings is a cornerstone in medicinal chemistry due to their prevalence in a wide array of bioactive molecules. Specifically, the selective introduction of an amino group onto a dichlorinated pyrimidine scaffold is a critical step in the synthesis of numerous drug candidates. The starting material, this compound, possesses two reactive chloro-substituents at the C4 and C6 positions. The regioselectivity of nucleophilic attack is influenced by the electronic effects of the other ring substituents. Generally, the C4 and C6 positions on the pyrimidine ring are more susceptible to nucleophilic attack than the C2 position.[1] This protocol details a procedure for the selective mono-amination at one of these positions.

Reaction Principle

The amination of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, an ammonia equivalent, such as a solution of ammonia in an alcohol, acts as the nucleophile, attacking one of the electron-deficient carbon atoms bearing a chlorine atom. This is followed by the departure of the chloride leaving group, resulting in the formation of the aminated product. The reaction is typically performed at a low temperature to enhance selectivity and minimize the formation of the di-aminated byproduct.

Experimental Protocol

This protocol is adapted from a known procedure for the amination of a similar substrate, 4,6-dichloropyrimidine-5-carbonitrile.[2]

Materials:

  • This compound

  • Ammonia solution in methanol (e.g., 7 N)

  • Dioxane, anhydrous

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Rotary evaporator

  • Standard laboratory glassware

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous dioxane.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath with continuous stirring.

  • Addition of Ammonia Solution: Slowly add a solution of ammonia in methanol (e.g., 7 N, ~5 eq) dropwise to the cooled suspension over a period of 20-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the crude residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be further purified by column chromatography on silica gel. A solvent system such as a gradient of hexane and ethyl acetate is recommended to isolate the desired mono-aminated product.[2]

    • Alternatively, recrystallization from an appropriate solvent system can be employed. A procedure for a similar compound involved redissolving the crude product in tetrahydrofuran, filtering any precipitate, removing the solvent, and then performing column chromatography.[2]

Data Presentation

ParameterValueReference
Starting MaterialThis compound
ReagentAmmonia in Methanol (7 N)[2]
Stoichiometry (Ammonia)~5 equivalents[2]
SolventDioxane[2]
Temperature0 °C[2]
Reaction Time30 - 60 minutes[2]
Product4-Amino-6-chloro-2-(methylthio)pyrimidine-5-carbonitrile
Purification MethodColumn Chromatography (Hexane/Ethyl Acetate)[2]

Visualizations

experimental_workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Suspend Starting Material in Dioxane cool Cool to 0 °C start->cool add_nh3 Add NH3/MeOH (0 °C, 20-30 min) cool->add_nh3 stir Stir at 0 °C (30-60 min) add_nh3->stir evap1 Solvent Evaporation stir->evap1 TLC Monitoring extract Dissolve & Extract evap1->extract dry Dry & Concentrate extract->dry chrom Column Chromatography dry->chrom Crude Product end_product 4-Amino-6-chloro-2- (methylthio)pyrimidine- 5-carbonitrile chrom->end_product Pure Product

Caption: Experimental workflow for the amination reaction.

reaction_pathway reactant 4,6-Dichloro-2-(methylthio) pyrimidine-5-carbonitrile C4-Cl C6-Cl intermediate Meisenheimer Complex (Tetrahedral Intermediate) reactant:c4->intermediate Nucleophilic Attack nucleophile NH3 product 4-Amino-6-chloro-2-(methylthio) pyrimidine-5-carbonitrile C4-NH2 C6-Cl intermediate->product:n4 Elimination leaving_group Cl- intermediate->leaving_group

References

Application of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile is a versatile chemical intermediate increasingly utilized in the synthesis of novel agrochemicals. Its reactive chlorine atoms at the 4 and 6 positions, coupled with the directing effects of the nitrile and methylthio groups, make it a valuable scaffold for the development of a new generation of fungicides and herbicides. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine-based agrochemicals.

The pyrimidine core is a well-established pharmacophore in agrochemistry, with commercial products like the anilinopyrimidine fungicides (e.g., cyprodinil, pyrimethanil) demonstrating the potential of this heterocyclic system.[1][2][3] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of biological activity, selectivity, and physicochemical properties. This compound serves as a key building block in this endeavor, enabling the introduction of diverse functionalities through nucleophilic aromatic substitution reactions.

Key Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical synthesis revolves around the sequential displacement of its two chlorine atoms. This allows for the controlled introduction of various amine, alcohol, and thiol nucleophiles, leading to a wide array of derivatives with potential fungicidal and herbicidal properties.

Synthesis of Anilinopyrimidine Fungicide Analogs

Anilinopyrimidine fungicides are a significant class of agricultural fungicides that act by inhibiting the biosynthesis of methionine in fungi.[2] this compound can be used to synthesize novel analogs of these fungicides. The general synthetic strategy involves the nucleophilic substitution of one of the chlorine atoms with a substituted aniline, followed by further modification or displacement of the remaining chlorine atom.

Logical Workflow for Synthesis of Anilinopyrimidine Analogs

A This compound C Nucleophilic Aromatic Substitution A->C B Substituted Aniline B->C D 4-Anilino-6-chloro-2-(methylthio)pyrimidine-5-carbonitrile Intermediate C->D F Second Nucleophilic Substitution D->F E Second Nucleophile (e.g., R-NH2, R-OH) E->F G Novel Anilinopyrimidine Fungicide Analog F->G H Biological Screening (Fungicidal Activity) G->H

Caption: Synthetic pathway for novel anilinopyrimidine fungicide analogs.

Synthesis of Novel Herbicides

Derivatives of 4-amino-6-chloro-5-alkylthiopyrimidine have shown promise as herbicidal compounds.[4] By reacting this compound with various amines, a library of potential herbicidal candidates can be generated. The nitrile group can also be a precursor for other functionalities, further expanding the chemical diversity of the synthesized compounds.

Experimental Protocols

The following protocols are representative examples of the synthetic transformations involving this compound.

Protocol 1: Synthesis of 4-Anilino-6-chloro-2-(methylthio)pyrimidine-5-carbonitrile

This protocol describes the selective monosubstitution of a chlorine atom with aniline.

Materials:

  • This compound

  • Aniline

  • Triethylamine (TEA)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add aniline (1.1 eq) and triethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the desired 4-anilino-6-chloro-2-(methylthio)pyrimidine-5-carbonitrile.

Expected Yield: 65-75%

Protocol 2: Synthesis of 4,6-Dianilino-2-(methylthio)pyrimidine-5-carbonitrile

This protocol describes the disubstitution of both chlorine atoms with aniline.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethanol

Procedure:

  • To a mixture of this compound (1.0 eq) and potassium carbonate (2.5 eq) in DMF, add aniline (2.2 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain 4,6-dianilino-2-(methylthio)pyrimidine-5-carbonitrile.

Expected Yield: 70-80%

Data Presentation

The following table summarizes the fungicidal activity of representative pyrimidine derivatives against various plant pathogens. The data is presented as EC₅₀ values (the concentration of the compound that inhibits 50% of fungal growth).

Compound IDTarget FungusEC₅₀ (µg/mL)Reference Fungicide (EC₅₀, µg/mL)
5f Phomopsis sp.15.1Pyrimethanil (32.1)
5o Phomopsis sp.10.5Pyrimethanil (32.1)
5p Phomopsis sp.19.6Pyrimethanil (32.1)

Data adapted from a study on novel pyrimidine derivatives containing an amide moiety.[5][6]

Experimental Workflow for Fungicidal Activity Screening

A Synthesized Pyrimidine Derivatives B Prepare Stock Solutions (e.g., in DMSO) A->B C Incorporate into Growth Medium (e.g., PDA) at Various Concentrations B->C D Inoculate with Fungal Plugs C->D E Incubate under Controlled Conditions D->E F Measure Mycelial Growth Diameter E->F G Calculate Percent Inhibition F->G H Determine EC50 Values G->H

Caption: Workflow for in vitro fungicidal activity testing.

Conclusion

This compound is a highly valuable and reactive intermediate for the synthesis of a diverse range of potential agrochemicals. The protocols and data presented herein demonstrate its utility in the creation of novel fungicide and herbicide candidates. The ability to perform selective mono- and di-substitution reactions allows for the systematic exploration of the chemical space around the pyrimidine core, providing a robust platform for the discovery of new active ingredients for crop protection. Further research into the derivatization of this scaffold is warranted to fully exploit its potential in agrochemical development.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonitrile. This versatile building block is a key intermediate in the synthesis of a wide array of substituted pyrimidines, which are significant scaffolds in medicinal chemistry and drug development.

Introduction to Cross-Coupling on Dichloropyrimidines

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. For dichloropyrimidines, these reactions offer a versatile method for introducing aryl, heteroaryl, alkynyl, or amino substituents, allowing for the rapid diversification of the pyrimidine core.

The regioselectivity of cross-coupling reactions on this compound is a key consideration. In substrates like 2,4-dichloropyrimidines, the chlorine atom at the C4 position is generally more reactive towards oxidative addition of the palladium catalyst than the chlorine at the C2 or C6 positions. This preferential reactivity at C4 can be attributed to the electronic effects of the pyrimidine nitrogens. This allows for selective mono-substitution at the C4-position under controlled conditions. Subsequent coupling at the C6-position can be achieved under more forcing conditions or in a one-pot sequential manner. The electron-withdrawing nature of the 5-carbonitrile group is expected to further activate both chloro positions towards nucleophilic attack and cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organohalide. It is a robust and widely used method for the synthesis of biaryl and heteroaryl compounds.

Experimental Protocol: Mono-Arylation at the C4-Position

This protocol describes a general procedure for the selective mono-arylation of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.02-0.05 eq).

  • Add the degassed solvent to the flask.

  • The reaction mixture is then heated, typically between 80-110 °C, and stirred for a period ranging from 2 to 24 hours.

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-6-chloro-2-(methylthio)pyrimidine-5-carbonitrile.

Data Presentation: Suzuki-Miyaura Coupling

The following table summarizes typical reaction conditions and expected yields for the mono-arylation of related dichloropyrimidine substrates. These can serve as a starting point for the optimization of the reaction with this compound.

Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Expected Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O1002-670-90
PdCl₂(dppf) (3)-Cs₂CO₃ (2)Toluene11012-2465-85
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1004-875-95

Note: Yields are estimates based on literature for similar substrates and will vary depending on the specific arylboronic acid and reaction conditions.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - Dichloropyrimidine - Boronic Acid - Base - Catalyst solvent Add Degassed Solvent start->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor extract Aqueous Workup & Extraction monitor->extract purify Column Chromatography extract->purify end end purify->end Final Product

Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1] This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds.

Experimental Protocol: Mono-Alkynylation at the C4-Position

This protocol provides a general procedure for the selective mono-alkynylation of this compound.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., Et₃N, i-Pr₂NH)

  • Solvent (e.g., THF, DMF, Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the copper(I) salt (0.05-0.10 eq).

  • Add the degassed solvent and the amine base.

  • To this stirred solution, add the terminal alkyne (1.1-1.5 eq) dropwise.

  • The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C for 2 to 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is filtered to remove the ammonium salt, and the filtrate is concentrated under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the desired 4-alkynyl-6-chloro-2-(methylthio)pyrimidine-5-carbonitrile.

Data Presentation: Sonogashira Coupling

The following table outlines typical conditions for the Sonogashira coupling of related chloroheterocycles.

Catalyst (mol%)Co-catalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Expected Yield (%)
Pd(PPh₃)₄ (5)CuI (10)Et₃N (3)THFRT - 504-1260-85
PdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NH (3)DMF50-802-865-90
Pd(OAc)₂ (2)CuI (4)Et₃N (3)Toluene806-1870-90

Note: Yields are estimates based on literature for similar substrates and will vary depending on the specific alkyne and reaction conditions.

Visualization: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle pd0 Pd(0)L₂ pd2_halide R-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (R-X) product R-C≡CR' pd2_alkyne R-Pd(II)L₂-C≡CR' pd2_halide->pd2_alkyne Transmetalation cu_x CuX pd2_alkyne->pd0 Reductive Elimination cu_alkyne Cu-C≡CR' cu_alkyne->pd2_halide alkyne H-C≡CR' alkyne->cu_alkyne Base, Cu(I)

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base.[2][3] This reaction is a cornerstone in medicinal chemistry for the synthesis of arylamines.

Experimental Protocol: Mono-Amination at the C4-Position

This protocol describes a general procedure for the selective mono-amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (0.01-0.05 eq) and the phosphine ligand (0.02-0.10 eq).

  • Add the degassed solvent and stir for a few minutes to form the active catalyst.

  • Add this compound (1.0 eq), the amine (1.1-1.5 eq), and the base (1.5-2.5 eq).

  • The reaction mixture is heated, typically between 80-120 °C, and stirred for 4 to 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 4-amino-6-chloro-2-(methylthio)pyrimidine-5-carbonitrile.

Data Presentation: Buchwald-Hartwig Amination

The following table summarizes typical reaction conditions and expected yields for the mono-amination of related dichloropyrimidine substrates.

Pre-catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Expected Yield (%)
Pd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.5)Toluene1004-1270-95
Pd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2)Dioxane11012-2465-90
Pd₂(dba)₃ (2.5)BINAP (5)Cs₂CO₃ (2)Toluene1008-1660-85

Note: Yields are estimates based on literature for similar substrates and will vary depending on the specific amine and reaction conditions.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification catalyst_prep Prepare Catalyst: - Pd Pre-catalyst - Ligand - Solvent add_reagents Add: - Dichloropyrimidine - Amine - Base catalyst_prep->add_reagents heat_stir Heat and Stir (80-120 °C) add_reagents->heat_stir monitor_reaction Monitor by TLC/LC-MS heat_stir->monitor_reaction filter_celite Filter through Celite monitor_reaction->filter_celite purify_chromatography Column Chromatography filter_celite->purify_chromatography final_product final_product purify_chromatography->final_product Final Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse range of substituted pyrimidine derivatives. By carefully selecting the reaction partners, catalyst, ligand, base, and solvent, researchers can achieve selective mono-functionalization at the C4-position, opening avenues for the construction of complex molecules for applications in drug discovery and materials science. The protocols and data presented herein provide a solid foundation for the successful implementation of these important transformations, though optimization for specific substrates is recommended.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The described synthetic route is a robust three-step process commencing with the condensation of diethyl cyanomalonate and thiourea to form the pyrimidine core, followed by S-methylation and subsequent chlorination. This method is designed to be scalable and utilizes readily available reagents, making it suitable for industrial production. Detailed experimental protocols for each step are provided, along with tabulated data for yields and reaction conditions.

Introduction

This compound is a crucial building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its dichlorinated pyrimidine core allows for selective functionalization at the 4- and 6-positions, while the methylthio and carbonitrile groups offer further opportunities for chemical modification. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The following protocol outlines a reliable and high-yielding three-step synthesis suitable for large-scale production.

Overall Synthetic Pathway

The synthesis of this compound is achieved through the following three-step sequence:

  • Step 1: Synthesis of 4,6-dihydroxy-2-mercaptopyrimidine-5-carbonitrile by condensation of diethyl cyanomalonate and thiourea.

  • Step 2: S-Methylation of the 2-mercaptopyrimidine intermediate to yield 4,6-dihydroxy-2-(methylthio)pyrimidine-5-carbonitrile.

  • Step 3: Chlorination of the dihydroxy intermediate using phosphorus oxychloride (POCl₃) to afford the final product, this compound.

DOT Diagram of the Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: S-Methylation cluster_2 Step 3: Chlorination diethyl_cyanomalonate Diethyl cyanomalonate intermediate1 4,6-dihydroxy-2-mercaptopyrimidine-5-carbonitrile diethyl_cyanomalonate->intermediate1 NaOEt, EtOH, Reflux thiourea Thiourea thiourea->intermediate1 NaOEt, EtOH, Reflux intermediate2 4,6-dihydroxy-2-(methylthio)pyrimidine-5-carbonitrile intermediate1->intermediate2 1. NaOH 2. (CH₃)₂SO₄ methylating_agent Dimethyl Sulfate / NaOH final_product This compound intermediate2->final_product POCl₃, Reflux chlorinating_agent POCl₃ / N,N-dimethylaniline

Caption: Three-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 4,6-dihydroxy-2-mercaptopyrimidine-5-carbonitrile

This step involves the base-catalyzed condensation of diethyl cyanomalonate and thiourea to form the pyrimidine ring.

Materials and Reagents:

  • Diethyl cyanomalonate

  • Thiourea

  • Sodium metal

  • Absolute Ethanol (EtOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

Procedure:

  • In a large, appropriately sized reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.2 equivalents) in portions to absolute ethanol under a nitrogen atmosphere.

  • Once all the sodium has reacted and the solution has cooled to room temperature, add thiourea (1.0 equivalent) and stir until it is completely dissolved.

  • To this solution, add diethyl cyanomalonate (1.0 equivalent) dropwise over a period of 1-2 hours, maintaining the temperature below 30°C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the resulting solid residue in deionized water.

  • Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • A precipitate will form. Stir the suspension in the ice bath for an additional 30 minutes.

  • Collect the solid product by filtration, wash with cold deionized water, and then with cold ethanol.

  • Dry the product under vacuum at 60-70°C to a constant weight.

Step 2: Synthesis of 4,6-dihydroxy-2-(methylthio)pyrimidine-5-carbonitrile

This step involves the selective S-methylation of the 2-mercapto group.

Materials and Reagents:

  • 4,6-dihydroxy-2-mercaptopyrimidine-5-carbonitrile

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • In a reaction vessel, dissolve 4,6-dihydroxy-2-mercaptopyrimidine-5-carbonitrile (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (2.5 equivalents).

  • Cool the solution to 10°C in an ice-water bath.

  • Add dimethyl sulfate (1.1 equivalents) dropwise to the solution, ensuring the temperature is maintained between 10-20°C.

  • After the addition, continue to stir the reaction mixture at this temperature for 4 hours.

  • Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid, which will cause the product to precipitate.

  • Filter the solid, wash thoroughly with cold deionized water, and dry under vacuum to yield the S-methylated product.

Step 3: Synthesis of this compound

The final step is the chlorination of the dihydroxy-pyrimidine intermediate.

Materials and Reagents:

  • 4,6-dihydroxy-2-(methylthio)pyrimidine-5-carbonitrile

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (catalyst)

  • Ice water

  • Ethyl acetate

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a gas scrubber, add 4,6-dihydroxy-2-(methylthio)pyrimidine-5-carbonitrile (1.0 equivalent) to an excess of phosphorus oxychloride (at least 5 equivalents, serving as both reagent and solvent).

  • Add a catalytic amount of N,N-dimethylaniline (e.g., 0.1 equivalents).

  • Heat the mixture to reflux (approximately 105-110°C) and maintain for 6-8 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully quench by slowly pouring it into a stirred vessel of ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the final product.

Data Presentation

StepProductStarting MaterialsKey ReagentsTypical YieldPurity
14,6-dihydroxy-2-mercaptopyrimidine-5-carbonitrileDiethyl cyanomalonate, ThioureaSodium ethoxide, HCl80-90%>95%
24,6-dihydroxy-2-(methylthio)pyrimidine-5-carbonitrile4,6-dihydroxy-2-mercaptopyrimidine-5-carbonitrileDimethyl sulfate, NaOH85-95%>97%
3This compound4,6-dihydroxy-2-(methylthio)pyrimidine-5-carbonitrilePOCl₃, N,N-dimethylaniline75-85%>98%

Experimental Workflow

DOT Diagram of the Experimental Workflow

Experimental Workflow start Start step1 Step 1: Condensation - React diethyl cyanomalonate and thiourea with NaOEt. - Reflux for 4-6h. start->step1 workup1 Work-up 1 - Remove EtOH. - Dissolve in water. - Acidify with HCl. - Filter and dry. step1->workup1 step2 Step 2: S-Methylation - Dissolve intermediate 1 in NaOH(aq). - Add dimethyl sulfate at 10-20°C. - Stir for 4h. workup1->step2 workup2 Work-up 2 - Acidify with HCl. - Filter and dry. step2->workup2 step3 Step 3: Chlorination - React intermediate 2 with POCl₃ and N,N-dimethylaniline. - Reflux for 6-8h. workup2->step3 workup3 Work-up 3 - Quench with ice water. - Extract with ethyl acetate. - Wash, dry, and concentrate. step3->workup3 purification Purification - Recrystallization. workup3->purification end Final Product purification->end

Caption: Flowchart of the synthesis and work-up procedures.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium metal is highly reactive with water and should be handled with extreme care under an inert atmosphere.

  • Phosphorus oxychloride is corrosive and reacts violently with water. Handle with caution and use a gas scrubber to neutralize evolving HCl gas.

  • Dimethyl sulfate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

Conclusion

The provided protocol offers a detailed and scalable method for the synthesis of this compound. By following these procedures, researchers and production chemists can reliably produce high-purity material for further use in drug discovery and development programs. The use of readily available starting materials and well-established chemical transformations makes this synthetic route both economical and practical for large-scale applications.

Application Notes and Protocols for the Characterization of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive analytical characterization of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile and its derivatives. The protocols outlined below are essential for confirming the identity, purity, and structural properties of these compounds, which are crucial for their application in research and drug development.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a primary technique for assessing the purity of synthesized pyrimidine compounds. The method separates the target compound from impurities based on their hydrophobicity.

Experimental Protocol: RP-HPLC

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50 v/v).

  • Syringe Filters: 0.22 µm or 0.45 µm PTFE.

Sample Preparation:

  • Accurately weigh approximately 1-5 mg of the pyrimidine derivative.[1]

  • Dissolve the sample in the sample diluent to a final concentration of about 1 mg/mL. Sonication can be used to aid dissolution.[1]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Chromatographic Conditions: The following are typical starting conditions and may require optimization for specific derivatives.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.[1]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Data Presentation: Representative HPLC Purity Data

Compound IDRetention Time (min)Peak Area (%)Purity (%)
Compound X12.599.299.2
Impurity A8.20.5-
Impurity B14.10.3-

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: General workflow for the HPLC purity analysis of pyrimidine derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis of halogenated pyrimidines.

Experimental Protocol: GC-MS

Instrumentation and Materials:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a triple quadrupole).

  • Column: A low-to-mid polarity column such as a DB-5 or DB-624 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point for method development.[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Sample Solvent: Dichloromethane or Ethyl Acetate.

Sample Preparation:

  • Dissolve a known amount of the sample in a suitable solvent (e.g., Dichloromethane) to a concentration of approximately 1 mg/mL.

  • If necessary, derivatization to increase volatility can be performed (e.g., silylation for polar functional groups).[3]

GC-MS Conditions:

ParameterCondition
Injector Temperature 280 °C
Injection Mode Split (e.g., 20:1)
Oven Program Initial temp 50 °C for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

Data Presentation: Expected GC-MS Data

AnalyteRetention Time (min)Key m/z Fragments
This compound(To be determined)(Expected molecular ion and characteristic fragments)
Potential Impurity (e.g., starting material)(To be determined)(Characteristic fragments)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of the target molecule and its derivatives. 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: 1H and 13C NMR

Instrumentation and Materials:

  • NMR Spectrometer: 400 MHz or higher field spectrometer.

  • NMR Tubes: 5 mm NMR tubes.

  • Solvents: Deuterated solvents such as Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).

  • Internal Standard: Tetramethylsilane (TMS) or residual solvent peak.

Sample Preparation:

  • Weigh 5-10 mg of the purified pyrimidine compound for 1H NMR, and 15-20 mg for 13C NMR.[4]

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean NMR tube.[5]

  • Ensure the sample is fully dissolved; sonication may be used if necessary.[4]

Data Acquisition:

  • 1H NMR: Acquire a standard 1D proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a 30° pulse angle.[5]

  • 13C NMR: Acquire a proton-decoupled 13C spectrum. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.[5]

  • 2D NMR (Optional): For complex structures, 2D NMR experiments like COSY (for H-H correlations) and HSQC (for C-H correlations) are highly recommended for unambiguous assignments.[6]

Data Presentation: Representative NMR Chemical Shifts (δ) in CDCl3

PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Pyrimidine-H (C5-H)7.2 - 7.6120 - 130
-S-CH₃2.5 - 2.815 - 20
Pyrimidine-C (C2)-165 - 175
Pyrimidine-C (C4/C6)-160 - 165
Pyrimidine-C (C5)-100 - 110
-CN-115 - 120
Note: These are estimated ranges and will vary based on the specific derivatives.[4]

Workflow for NMR Structural Analysis

NMR_Workflow sample_prep Prepare Sample in Deuterated Solvent acquire_1d Acquire 1D Spectra (1H, 13C) sample_prep->acquire_1d acquire_2d Acquire 2D Spectra (COSY, HSQC) (if needed) acquire_1d->acquire_2d process_data Process Data (FT, Phasing, Baseline Correction) acquire_1d->process_data acquire_2d->process_data assign_signals Assign Chemical Shifts & Coupling Constants process_data->assign_signals elucidate Elucidate Final Structure assign_signals->elucidate

Caption: Workflow for structural elucidation using NMR spectroscopy.

X-ray Crystallography for Absolute Structure Determination

For crystalline derivatives, single-crystal X-ray diffraction provides the absolute, three-dimensional atomic structure, which is the definitive method for structural confirmation.

Experimental Protocol: Single-Crystal Growth

The primary and most challenging step is growing a high-quality single crystal.[7]

General Principles:

  • Purity: The compound must be highly pure.

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble.[8]

  • Slow Process: Crystal growth should be slow and undisturbed.

Common Crystallization Methods:

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the compound.

    • Filter the solution into a clean vial.

    • Cover the vial loosely (e.g., with parafilm containing a few pinholes).

    • Allow the solvent to evaporate slowly over several days in a vibration-free environment.[9]

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a less volatile, good solvent in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a more volatile, poor solvent (the precipitant).

    • The precipitant vapor will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.[9]

  • Solvent Layering:

    • Prepare a concentrated solution of the compound.

    • Carefully layer a less dense, miscible poor solvent on top of the solution.

    • Crystals will form at the interface as the solvents slowly mix.[8]

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it can be mounted on a diffractometer for X-ray analysis by a trained crystallographer.[7]

Application in Drug Discovery: Kinase Inhibition Assay Workflow

Derivatives of pyrimidine-5-carbonitrile are often investigated as kinase inhibitors in drug discovery.[4] The following diagram illustrates a general workflow for screening these compounds.

Kinase_Inhibition_Workflow compound Test Compound (Pyrimidine Derivative) incubation Incubation compound->incubation kinase Target Kinase (e.g., VEGFR-2, EGFR) kinase->incubation atp ATP atp->incubation substrate Substrate substrate->incubation detection Detection of Phosphorylation incubation->detection analysis Data Analysis (IC50 Determination) detection->analysis

Caption: General workflow for a kinase inhibition assay.

References

Troubleshooting & Optimization

Overcoming regioselectivity issues in 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to regioselectivity in reactions involving 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonitrile.

Troubleshooting Guides

This section addresses specific issues that may arise during nucleophilic aromatic substitution (SNAr) reactions with this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor or No Regioselectivity Observed, Resulting in a Mixture of 4- and 6-Substituted Isomers.

  • Question: My reaction with an amine nucleophile is producing a mixture of the 4-amino and 6-amino substituted products, and they are difficult to separate. How can I improve the regioselectivity?

  • Answer: Achieving high regioselectivity in the amination of 4,6-dichloropyrimidines can be challenging due to the similar reactivity of the C4 and C6 positions, both of which are activated by the electron-withdrawing nitrile group at C5.[1] Several factors can be adjusted to favor substitution at one position over the other.

    • Nature of the Nucleophile: For some dichloropyrimidine systems, particularly those with an electron-withdrawing group at C5, tertiary amines have been shown to favor substitution at the C2 position.[2] While your primary target is substitution at C4 or C6, this highlights the nucleophile's significant role. For primary and secondary amines, steric hindrance can play a role. A bulkier amine may preferentially react at the less sterically hindered chlorine.

    • Reaction Conditions:

      • Solvent and Base: The choice of solvent and base can significantly influence the regioselectivity. For palladium-catalyzed aminations of related dichloropyrimidines, LiHMDS has been shown to be a superior base for achieving high C4 regioselectivity.[2] Screening different solvent and base combinations is recommended.

      • Temperature: Lowering the reaction temperature may enhance the kinetic selectivity, favoring the more reactive site and potentially leading to a higher ratio of one isomer.

    • Catalysis: The use of a palladium catalyst with an appropriate ligand can dramatically improve regioselectivity in amination reactions of dichloropyrimidines, often strongly favoring the C4 position.[1][3]

Issue 2: The Reaction is Sluggish or Does Not Proceed to Completion.

  • Question: I am attempting a nucleophilic substitution with a weakly basic amine, but the reaction is very slow or stalls. What can I do to drive it to completion?

  • Answer: The reactivity of the chlorine atoms in this compound is enhanced by the C5-nitrile group. However, with weak nucleophiles, the reaction may still require optimization.

    • Increase Temperature: Gently increasing the reaction temperature can overcome the activation energy barrier. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

    • Choice of Base: For neutral nucleophiles like amines, a non-nucleophilic base is typically required to neutralize the HCl generated. Ensure you are using a suitable base (e.g., DIPEA, triethylamine, or K₂CO₃) in sufficient quantity (typically 1.5-2.0 equivalents).

    • Solvent Effects: The solvent can influence the solubility of your reactants and the reaction rate. Polar aprotic solvents like DMF, DMSO, or NMP are often effective for SNAr reactions.

    • Activation of the Leaving Group: While the chlorine atoms are already activated, in some pyrimidine systems, the methylthio group at C2 can be oxidized to a more reactive methylsulfonyl (-SO₂CH₃) group.[4] This would, however, change the targeted substitution.

Issue 3: Unexpected Side Products are Observed.

  • Question: Besides the expected monosubstituted product, I am observing the formation of a disubstituted product and/or a product where the methylthio group has been displaced. How can I minimize these side reactions?

  • Answer: The formation of side products is a common challenge. Here are some strategies to improve the selectivity for the desired monosubstituted product:

    • Control Stoichiometry: Use a stoichiometric amount of the nucleophile (1.0 to 1.2 equivalents) to minimize disubstitution.

    • Lower Reaction Temperature: Disubstitution and other side reactions are often more prevalent at higher temperatures. Running the reaction at a lower temperature can favor the desired monosubstitution.

    • Nucleophile and Base Addition: The order of addition can be critical. In some cases, adding the amine to the dichloropyrimidine before the base can lead to a non-selective reaction.[2] Pre-mixing the amine and base before adding them to the pyrimidine substrate may improve selectivity.

    • Lability of the Methylthio Group: The methylthio group can act as a leaving group, especially with certain nucleophiles or under harsh conditions. If displacement of the -SCH₃ group is observed, consider using milder reaction conditions (lower temperature, weaker base).

Frequently Asked Questions (FAQs)

Q1: Which position, C4 or C6, is generally more reactive towards nucleophilic attack on this compound?

A1: In dichloropyrimidine systems, the C4 and C6 positions are generally considered more reactive towards nucleophilic aromatic substitution than the C2 position.[1] The electron-withdrawing cyano group at the C5 position activates both the C4 and C6 positions. The relative reactivity of C4 versus C6 can be influenced by the electronic effects of the methylthio group at C2 and steric factors. A detailed analysis for this specific molecule would likely require computational modeling, but typically, a mixture of isomers is expected unless conditions are optimized for selectivity.[5]

Q2: What is the role of the methylthio group at the C2 position?

A2: The methylthio group at the C2 position has two primary roles. First, it influences the electronic properties of the pyrimidine ring, which can affect the regioselectivity of reactions at other positions. Second, the methylthio group itself can be a leaving group, particularly after oxidation to the more labile methylsulfoxide or methylsulfonyl group.[6] This allows for sequential functionalization of the pyrimidine ring.

Q3: Can I selectively substitute the chlorine at C4 over C6, or vice versa?

A3: Achieving high regioselectivity between the C4 and C6 positions can be challenging but is often possible through careful control of reaction conditions. Key factors include the choice of nucleophile, solvent, base, and the use of catalysts.[1][3] For example, in related systems, palladium catalysis has been shown to strongly favor amination at the C4 position.[3] Steric hindrance on the nucleophile or substrate can also be exploited to direct the substitution to the less hindered position.

Q4: What are the recommended starting conditions for a nucleophilic substitution with a primary amine?

A4: A good starting point for the reaction of this compound with a primary amine would be to use 1.1 equivalents of the amine and 1.5-2.0 equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. The reaction can be initiated at room temperature and gently heated if necessary, while monitoring the progress by TLC or LC-MS.

Data Presentation

Table 1: Regioselectivity of Amination on Related Dichloropyrimidine Systems

Dichloropyrimidine SubstrateNucleophileCatalyst/BaseSolventTemp (°C)C4/C2 or C4/C6 RatioYield (%)
6-Aryl-2,4-dichloropyrimidineSecondary AmineNone / K₂CO₃DMAcRT2:1 to 4:1-
6-Aryl-2,4-dichloropyrimidineSecondary AminePd(OAc)₂/dppb / LiHMDSTHF-20 to 0>30:1High
4,6-Dichloro-5-nitropyrimidinePrimary AmineDBU/DIPEAEthylene Glycol120-125--
4,6-Dichloro-2-(propylthio)pyrimidin-5-amineCyclic AmineTEAAcetonitrile---

Data compiled from analogous systems and may not be directly representative for this compound.[3][7][8]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine

  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and a suitable anhydrous solvent (e.g., DMF, THF, or acetonitrile).

  • Base and Nucleophile Addition: In a separate flask, dissolve the amine nucleophile (1.0-1.2 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.) in the reaction solvent.

  • Reaction: Slowly add the amine/base solution to the solution of the dichloropyrimidine at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol for Palladium-Catalyzed C4-Selective Amination (Adapted from a related system) [3]

  • Catalyst and Substrate Preparation: In a dry flask under an inert atmosphere, add the 6-aryl-2,4-dichloropyrimidine (1.0 eq.), Pd(OAc)₂ (1-2 mol%), and dppb (1-2 mol%). Add anhydrous THF.

  • Amine and Base Preparation: In a separate dry flask, add the secondary amine (1.1 eq.) and LiHMDS (1.0 M in THF, 1.1 eq.).

  • Reaction: Slowly add the amine/LiHMDS mixture to the catalyst/substrate mixture at -20 °C.

  • Monitoring and Work-up: Allow the reaction to warm to 0 °C and stir for 1 hour. Monitor by HPLC. Upon completion, quench with aqueous NH₄Cl and extract with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_substrate Dissolve dichloropyrimidine in anhydrous solvent add_nucleophile Slowly add amine/base solution to substrate prep_substrate->add_nucleophile prep_nucleophile Mix amine and base in anhydrous solvent prep_nucleophile->add_nucleophile stir_heat Stir at appropriate temperature add_nucleophile->stir_heat monitor Monitor reaction by TLC or LC-MS stir_heat->monitor quench Quench with water monitor->quench Reaction Complete extract Extract with organic solvent quench->extract purify Dry, concentrate, and purify (chromatography/recrystallization) extract->purify

Caption: General experimental workflow for nucleophilic substitution.

troubleshooting_regioselectivity cluster_solutions Troubleshooting Strategies start Poor Regioselectivity: Mixture of C4 and C6 Isomers optimize_conditions Optimize Reaction Conditions: - Lower Temperature - Screen Solvents (e.g., THF, DMF) - Screen Bases (e.g., LiHMDS, K2CO3) start->optimize_conditions change_nucleophile Modify Nucleophile: - Consider steric bulk start->change_nucleophile use_catalyst Employ Palladium Catalysis: - e.g., Pd(OAc)2/dppb for C4 selectivity start->use_catalyst outcome Improved Regioselectivity optimize_conditions->outcome change_nucleophile->outcome use_catalyst->outcome

Caption: Troubleshooting logic for poor regioselectivity.

References

Technical Support Center: Optimization of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile Substitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substitution reactions on 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for nucleophilic substitution on this pyrimidine core?

A1: The chlorine atoms at the C4 and C6 positions are highly activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of both the pyrimidine ring nitrogens and the cyano group at the C5 position. Generally, the reactivity of leaving groups on the pyrimidine ring follows the order C4(6) > C2. The two chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic attack, allowing for the regioselective introduction of various functional groups.[1]

Q2: I am getting a mixture of mono- and di-substituted products. How can I improve selectivity for mono-substitution?

A2: Achieving mono-substitution can be challenging due to the high reactivity of both chlorine atoms. To favor mono-substitution, consider the following strategies:

  • Stoichiometry: Use a strict 1.0 to 1.1 equivalents of the incoming nucleophile.

  • Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to slow down the second substitution, which typically requires more energy. For example, mono-alkoxylation of the related 4,6-dichloro-2-(methylthio)pyrimidine has been achieved at 20 °C.[2][3]

  • Slow Addition: Add the nucleophile or base dropwise to the reaction mixture to maintain a low instantaneous concentration, which disfavors the di-substitution reaction.

  • Choice of Base: Use a milder base or a stoichiometric amount of a non-nucleophilic base to avoid excessive activation of the substrate or nucleophile.

Q3: My reaction yield is very low. What are the potential causes and how can I troubleshoot this?

A3: Low yields can stem from several factors. Here is a systematic approach to troubleshooting:

  • Reagent Purity: Ensure all starting materials, especially the pyrimidine substrate and the nucleophile, are of high purity. Impurities can inhibit the reaction or lead to side products.

  • Solvent Choice: The solvent must be anhydrous and capable of dissolving the reactants. Aprotic polar solvents like DMF, acetonitrile (MeCN), or THF are commonly used.

  • Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. If mono-substitution is desired, a careful balance must be struck. Monitor the reaction progress using TLC or LC-MS to find the optimal temperature and time.

  • Base Activity: If a base is used, ensure it is active and not degraded. For example, if using sodium hydride (NaH) to deprotonate an alcohol, ensure it is fresh and handled under inert conditions.

Q4: I am observing an unexpected byproduct. What could it be?

A4: Besides the di-substituted product, other side reactions are possible:

  • Hydrolysis: If there is moisture in the reaction, one or both chlorine atoms can be displaced by a hydroxyl group, leading to hydroxypyrimidine impurities.

  • Reaction at the C2-methylthio group: While the C4/C6 positions are more reactive, strong nucleophiles or specific catalytic conditions could potentially lead to reactions involving the methylthio group. In some cases, the methylthio group is intentionally oxidized to a more labile methylsulfonyl group to facilitate its displacement.[4]

  • Reaction with Solvent: Solvents like DMF can sometimes participate in side reactions under harsh conditions.

  • Degradation: The highly activated pyrimidine ring might be susceptible to degradation under strongly basic or high-temperature conditions.

Q5: Is it possible to selectively substitute one chlorine over the other at the C4 and C6 positions?

A5: The C4 and C6 positions are electronically very similar, making regioselective mono-substitution challenging. If the introduced nucleophile is bulky, it may sterically hinder the second substitution, but it will not differentiate between the two initial chlorine atoms. For sequential, distinct substitutions, it is often necessary to perform the first substitution, isolate the mono-substituted product, and then proceed with the second reaction.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No Reaction or Low Conversion 1. Insufficient temperature.2. Inactive reagents (nucleophile, base).3. Poor solvent choice (low solubility).4. Reagent impurity.1. Gradually increase reaction temperature and monitor by TLC/LC-MS.2. Use fresh, high-purity reagents. Ensure bases like NaH are handled under inert atmosphere.3. Switch to a solvent with better solubilizing properties (e.g., DMF, NMP, or THF).4. Purify starting materials if necessary.
Formation of Di-substituted Product 1. Excess nucleophile.2. High reaction temperature or prolonged reaction time.3. Highly reactive nucleophile.1. Use ≤1.1 equivalents of the nucleophile.2. Run the reaction at a lower temperature (start at 0-20 °C). Add the nucleophile slowly.3. Monitor the reaction closely and stop it once the mono-substituted product is maximized.
Formation of Insoluble Byproducts 1. Polymerization of starting materials or products.2. Low solubility of an intermediate or product.1. Consider using a milder catalyst or base.2. Try a different solvent system with higher solubilizing power for all components.
Difficult Purification 1. Products and starting materials have similar polarity.2. Presence of multiple byproducts.1. Optimize the reaction to drive it to completion.2. Try different solvent systems for column chromatography or consider recrystallization from various solvents.

Data Presentation: Reaction Condition Optimization

The following tables summarize reaction conditions for nucleophilic substitution on 4,6-dichloro-2-(alkylthio)pyrimidines from cited literature, which can serve as a starting point for optimizing reactions on the 5-carbonitrile analogue.

Table 1: Mono-alkoxylation of 4,6-Dichloro-2-(methylthio)pyrimidine

NucleophileBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
EthanolSodium Ethoxide (1.1)EtOH~20289[2][3]
Benzyl AlcoholNaH---86 (di-substituted)[4]

Table 2: Amination of 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine (Nitro-analogue)

NucleophileBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
Cyclopentyl Amine DerivativeDIPEA (4.5) & DBUEthylene Glycol120-1254-5Not specified[5]
Amine DerivativeTEA & DBUEthanol--Good

Experimental Protocols

Protocol 1: General Procedure for Mono-ethoxylation of 4,6-Dichloro-2-(methylthio)pyrimidine [2][3]

This protocol is adapted from a procedure for the mono-substitution of the parent compound without the 5-carbonitrile group and serves as a good starting point.

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a calcium chloride drying tube.

  • Reagents: Add this compound (1.0 mmol) to the flask, followed by anhydrous ethanol (5 mL).

  • Base Addition: While stirring at room temperature (~20 °C), slowly add a freshly prepared solution of sodium ethoxide in ethanol (1.1 mmol, e.g., 1.1 mL of a 1M solution).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is expected to be complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO3 (10 mL).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the desired 4-chloro-6-ethoxy-2-(methylthio)pyrimidine-5-carbonitrile.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep 1. Setup Dry Glassware under Inert Atmosphere reagents 2. Add Pyrimidine Substrate and Anhydrous Solvent addition 3. Add Nucleophile & Base (Control Temp/Rate) reagents->addition stir 4. Stir at Set Temperature addition->stir monitor 5. Monitor by TLC/LC-MS stir->monitor quench 6. Quench Reaction monitor->quench extract 7. Aqueous Work-up & Extraction quench->extract dry 8. Dry & Concentrate Organic Phase extract->dry purify 9. Purify Crude Product (Chromatography/Recrystallization) dry->purify analyze 10. Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for SNAr.

Troubleshooting Logic

troubleshooting_workflow start Reaction Outcome (via TLC/LC-MS) low_conversion Low Conversion / No Reaction start->low_conversion product_ok Desired Product Formed start->product_ok byproducts Byproducts Observed start->byproducts check_temp Increase Temperature? low_conversion->check_temp purify Proceed to Purification product_ok->purify is_disub Di-substituted product? byproducts->is_disub check_reagents Check Reagent Purity/Activity? check_temp->check_reagents No sol_temp Action: Increase Temp, Increase Time check_temp->sol_temp Yes sol_reagents Action: Use Fresh/Pure Reagents, Check Solvent check_reagents->sol_reagents Yes is_other Other Byproducts? is_disub->is_other No sol_disub Action: Lower Temp, Use 1.0 eq Nucleophile, Slow Addition is_disub->sol_disub Yes sol_other Action: Ensure Anhydrous Conditions, Check for Degradation is_other->sol_other Yes

Caption: Troubleshooting decision tree for common issues.

References

Identifying byproducts in the synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonitrile and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts encountered during the synthesis of this compound derivatives?

A1: During the synthesis, particularly in the chlorination step of a dihydroxypyrimidine precursor, several byproducts can form. The most common include:

  • Over-chlorinated pyrimidines: Introduction of more chlorine atoms than desired. This is particularly prevalent when the pyrimidine ring has multiple reactive sites.[1]

  • Hydrolysis products: Conversion of the desired chloro groups back to hydroxyl groups due to the presence of water during the reaction or workup.[1]

  • Incomplete chlorination: The starting material, a dihydroxypyrimidine derivative, may remain if the reaction does not go to completion.

  • Solvent-related byproducts: Solvents like dimethylformamide (DMF) can sometimes participate in side reactions, especially when used with phosphorus oxychloride (POCl₃) in Vilsmeier-Haack type conditions, leading to formylated impurities.[1]

  • Ring-opened or rearranged products: Under harsh reaction conditions, such as high temperatures, the pyrimidine ring itself can degrade.[1]

Q2: How can I detect the presence of these byproducts in my reaction mixture?

A2: A combination of analytical techniques is recommended for the comprehensive identification and quantification of byproducts:

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and get a preliminary idea of the number of components in the mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the relative amounts of byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for identifying the molecular weights of the main product and impurities, which is crucial for determining their structures. A developed LC-QTOF-MS/MS method for a similar compound, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, highlights the power of this technique in identifying and quantifying impurities at very low levels.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and any isolated byproducts.

  • Infrared (IR) Spectroscopy: Can help identify the presence of specific functional groups, such as hydroxyl groups in hydrolysis byproducts.

Q3: What is the impact of the choice of chlorinating agent on byproduct formation?

A3: The choice of chlorinating agent is critical. Phosphorus oxychloride (POCl₃) is a common and effective reagent for converting hydroxypyrimidines to chloropyrimidines.[1][2] However, using a large excess of POCl₃, which can also act as the solvent, may lead to over-chlorination and require harsh quenching procedures that can generate further impurities.[1] The use of equimolar amounts of POCl₃ in a solvent-free reaction at high temperatures has been shown to be an efficient method for the chlorination of hydroxypyrimidines, potentially reducing byproducts associated with excess reagent and solvent.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound derivatives.

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step
Incomplete Reaction - Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC until the starting material is consumed.[1] - Ensure the starting material is fully dissolved or well-suspended in the reaction mixture.
Suboptimal Catalyst Activity - If using a catalyst, ensure it is active. Reusable catalysts may require regeneration.[3]
Moisture Contamination - Ensure all glassware is thoroughly dried before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture, which can lead to the formation of hydrolysis byproducts.[1]
Impure Starting Materials - Use high-purity starting materials. Impurities in the initial substrates can lead to side reactions and lower the yield of the desired product.
Problem 2: Presence of Significant Amounts of Byproducts
Observed Byproduct Potential Cause Recommended Action
Over-chlorinated Product - Excess chlorinating agent.[1] - Prolonged reaction time.[1]- Use a stoichiometric amount of the chlorinating agent. A solvent-free approach with equimolar POCl₃ can be effective.[2] - Optimize the reaction time by closely monitoring the disappearance of the starting material via TLC.
Hydrolysis Product (Hydroxypyrimidine) - Presence of water in the reaction mixture.[1] - Hydrolysis during workup.[1]- Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere.[1] - Quench the reaction mixture by pouring it slowly onto crushed ice or into an ice-cold basic solution (e.g., sodium bicarbonate) with vigorous stirring to neutralize acidic byproducts that can catalyze hydrolysis.[1]
Unidentified Impurities - Side reactions due to high temperature or reactive solvents.- Lower the reaction temperature if possible. - Consider using a less reactive solvent.

Experimental Protocols

General Protocol for Chlorination using Phosphorus Oxychloride

This protocol is a general guideline for the chlorination of a 4,6-dihydroxy-2-(methylthio)pyrimidine-5-carbonitrile precursor.

  • Preparation: To a dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 4,6-dihydroxy-2-(methylthio)pyrimidine-5-carbonitrile precursor.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃). For a solvent-free reaction, an equimolar amount per hydroxyl group can be used in the presence of a base like pyridine.[2] Alternatively, POCl₃ can be used in excess as both a reagent and a solvent.

  • Reaction: Heat the reaction mixture to reflux. The reaction temperature and time will depend on the specific substrate and scale. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate or sodium carbonate solution, until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure this compound derivative.

Visualizations

Logical Workflow for Byproduct Identification and Mitigation

Byproduct_Troubleshooting start Start: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine -5-carbonitrile Derivative analyze Analyze Crude Product (TLC, HPLC, LC-MS) start->analyze check_purity Is Purity > 95%? analyze->check_purity identify_byproducts Identify Major Byproducts (LC-MS, NMR) check_purity->identify_byproducts No end End: Pure Product check_purity->end Yes over_chlorinated Over-chlorinated Product identify_byproducts->over_chlorinated hydrolysis Hydrolysis Product identify_byproducts->hydrolysis incomplete Incomplete Reaction identify_byproducts->incomplete purify Purify Product (Column Chromatography, Recrystallization) identify_byproducts->purify optimize_reagent Optimize Reagent Stoichiometry over_chlorinated->optimize_reagent control_moisture Ensure Anhydrous Conditions hydrolysis->control_moisture optimize_conditions Optimize Reaction Time/ Temperature incomplete->optimize_conditions optimize_reagent->analyze control_moisture->analyze optimize_conditions->analyze purify->end

Caption: Troubleshooting workflow for byproduct identification and mitigation.

Experimental Workflow for Byproduct Analysis

Byproduct_Analysis_Workflow crude_product Crude Reaction Product tlc TLC Analysis (Qualitative) crude_product->tlc hplc HPLC Analysis (Quantitative Purity) crude_product->hplc lcms LC-MS/MS Analysis (MW Identification) crude_product->lcms report Final Report: - Purity - Byproduct Structures - Byproduct Quantities tlc->report hplc->report isolate Isolate Byproducts (Preparative HPLC/Column) lcms->isolate nmr NMR Analysis (Structural Elucidation) isolate->nmr nmr->report

Caption: Analytical workflow for identifying and characterizing byproducts.

References

Technical Support Center: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonitrile.

I. Proposed Synthetic Pathway

A plausible and efficient synthetic route for this compound involves a two-stage process. The initial stage is the formation of a pyrimidine precursor, 4,6-dihydroxy-2-(methylthio)pyrimidine-5-carbonitrile, followed by a chlorination step.

Synthetic_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chlorination Malononitrile Malononitrile Cyclization Cyclization/ Condensation Malononitrile->Cyclization Thiourea Thiourea Thiourea->Cyclization Base_Catalyst Base (e.g., NaOEt) Base_Catalyst->Cyclization Intermediate_1 2-Mercapto-4,6-dihydroxypyrimidine- 5-carbonitrile Cyclization->Intermediate_1 S_Methylation S-Methylation Intermediate_1->S_Methylation Methyl_Iodide Methyl Iodide (CH3I) Methyl_Iodide->S_Methylation Precursor 4,6-Dihydroxy-2-(methylthio)pyrimidine- 5-carbonitrile S_Methylation->Precursor Chlorination Chlorination Precursor->Chlorination Chlorinating_Agent Phosphorus Oxychloride (POCl3) Chlorinating_Agent->Chlorination Base_Catalyst_2 Base (e.g., DMA) Base_Catalyst_2->Chlorination Final_Product 4,6-Dichloro-2-(methylthio)pyrimidine- 5-carbonitrile Chlorination->Final_Product

Caption: Proposed two-stage synthesis of this compound.

II. Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis, particularly focusing on the critical chlorination step.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield of Final Product 1. Inactive Chlorinating Agent: Phosphorus oxychloride (POCl₃) is moisture-sensitive. Old or improperly stored reagent may be hydrolyzed and inactive. 2. Insufficient Heating: The chlorination of dihydroxypyrimidines typically requires elevated temperatures to proceed efficiently. 3. Incorrect Stoichiometry: An insufficient amount of the chlorinating agent will lead to incomplete conversion.1. Use a fresh, unopened bottle of POCl₃ or distill the POCl₃ before use. Ensure all glassware is thoroughly dried. 2. Ensure the reaction is heated to the appropriate temperature, typically between 80°C and 110°C (reflux). Monitor the internal reaction temperature. 3. Use a molar excess of POCl₃. Ratios from 3:1 to 10:1 of POCl₃ to the dihydroxy pyrimidine precursor have been reported for similar substrates.
Incomplete Reaction 1. Short Reaction Time: The reaction may require several hours to reach completion. 2. Poor Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized areas of low reagent concentration. 3. Presence of Moisture: Water will consume the POCl₃, hindering the chlorination reaction.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue heating until the starting material is no longer detectable. Reaction times of 4-12 hours are common. 2. Use a mechanical stirrer to ensure efficient mixing of the reaction slurry. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents if applicable.
Formation of Dark, Tarry Residue 1. Excessive Reaction Temperature: Overheating can lead to the decomposition of the starting material or product. 2. Side Reactions: The presence of impurities in the starting material can lead to polymerization or other side reactions at high temperatures.1. Maintain a controlled reaction temperature using a temperature controller and a heating mantle or oil bath. Avoid direct, intense heating. 2. Ensure the precursor, 4,6-dihydroxy-2-(methylthio)pyrimidine-5-carbonitrile, is of high purity before proceeding with the chlorination step.
Difficult Product Isolation/Purification 1. Formation of Phosphorylated Byproducts: Incomplete hydrolysis of phosphorus-containing intermediates can complicate purification. 2. Product is an Oil Instead of a Solid: This can make isolation by filtration challenging.1. Ensure a thorough aqueous workup. Quenching the reaction mixture on ice-water followed by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution) helps to hydrolyze phosphorus byproducts. 2. If the product is an oil, extract it from the aqueous layer using a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The product can then be purified by column chromatography on silica gel.

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Caption: A logical workflow for troubleshooting low yield in the chlorination step.

III. Frequently Asked Questions (FAQs)

Q1: What is the best chlorinating agent for converting the dihydroxy precursor to the dichloro product?

A1: Phosphorus oxychloride (POCl₃) is the most commonly used and effective reagent for this type of transformation on pyrimidine rings.

Q2: Is a catalyst or base necessary for the chlorination reaction?

A2: Yes, a tertiary amine base such as N,N-dimethylaniline, pyridine, or triethylamine is typically used. It acts as a catalyst and also scavenges the HCl generated during the reaction, driving the equilibrium towards the product.

Q3: What solvent should be used for the chlorination step?

A3: The reaction is often run using an excess of POCl₃ which also serves as the solvent. In some cases, a high-boiling inert solvent like toluene or acetonitrile can be used. Solvent-free methods with equimolar reagents in a sealed reactor have also been reported for similar transformations and are considered a greener alternative.[1]

Q4: How can I monitor the progress of the chlorination reaction?

A4: The reaction can be monitored by taking small aliquots from the reaction mixture (with caution), quenching them, and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the disappearance of the starting material.

Q5: What are the main impurities I should expect?

A5: The primary impurities are likely to be unreacted starting material (the dihydroxy precursor) and mono-chlorinated intermediates. Phosphorylated byproducts can also be present if the workup is not thorough.

Q6: What is a typical yield for this type of chlorination reaction?

A6: While data for the exact target molecule is scarce, yields for the analogous synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine are reported to be in the range of 40-80%.[2] With optimization, a similar yield range should be achievable for the 5-carbonitrile derivative.

IV. Quantitative Data from Analogous Synthesis

The following table summarizes the reported yields for the synthesis of a structurally similar compound, 4,6-dichloro-2-methylthio-5-nitropyrimidine, which can serve as a benchmark for optimizing the synthesis of the 5-carbonitrile analogue.[2]

StepReactantsReagents/ConditionsYield
Nitration Diethyl malonateFuming Nitric Acid83%
Cyclization Diethyl 2-nitromalonate, ThioureaSodium Ethoxide in Ethanol58-72%
Methylation 4,6-dihydroxy-2-mercapto-5-nitropyrimidineDimethyl Sulfate, NaOH(aq)77-81%
Chlorination 4,6-dihydroxy-2-methylthio-5-nitropyrimidinePOCl₃, N,N-dimethylaniline (catalyst), Reflux (100-110°C)40-80%

V. Experimental Protocols (Adapted from Analogous Syntheses)

Stage 1: Synthesis of 4,6-Dihydroxy-2-(methylthio)pyrimidine-5-carbonitrile (Precursor)

This protocol is adapted from the synthesis of similar pyrimidine-5-carbonitrile derivatives.

  • Cyclization: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide. To this, add thiourea and malononitrile. Heat the mixture to reflux for 4-6 hours.

  • Workup and Methylation: After cooling, the reaction mixture is poured into water and acidified with a mineral acid (e.g., HCl) to precipitate the 2-mercapto-4,6-dihydroxypyrimidine-5-carbonitrile. The solid is filtered, washed with water, and dried. The dried intermediate is then dissolved in an aqueous solution of sodium hydroxide. Methyl iodide is added dropwise, and the mixture is stirred at room temperature for 12-24 hours.

  • Isolation: The product, 4,6-dihydroxy-2-(methylthio)pyrimidine-5-carbonitrile, is precipitated by acidifying the reaction mixture, then filtered, washed with water, and dried.

Stage 2: Synthesis of this compound (Final Product)

This protocol is adapted from the chlorination of 4,6-dihydroxypyrimidines.[2]

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add the 4,6-dihydroxy-2-(methylthio)pyrimidine-5-carbonitrile precursor and an excess of phosphorus oxychloride (POCl₃).

  • Addition of Base: Heat the mixture to 60-70°C. Slowly add N,N-dimethylaniline dropwise over 1-2 hours, maintaining the temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux (around 100-110°C) and maintain for 6-10 hours, or until the reaction is complete as monitored by TLC/HPLC.

  • Workup: Cool the reaction mixture to room temperature. In a separate flask, prepare a mixture of crushed ice and water. Slowly and carefully, pour the reaction mixture onto the ice-water with vigorous stirring in a well-ventilated fume hood.

  • Isolation and Purification: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8. The product may precipitate as a solid and can be collected by filtration. If it separates as an oil, extract it with dichloromethane or ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

References

How to control the mono- versus di-substitution of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the mono- versus di-substitution of 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the key factors to control mono- versus di-substitution on this compound?

A1: The primary factors for controlling the extent of substitution are the stoichiometry of the nucleophile, reaction temperature, and reaction time. For selective mono-substitution, it is crucial to use a controlled amount of the nucleophile (typically 1.0-1.1 equivalents) and maintain a lower reaction temperature. To favor di-substitution, an excess of the nucleophile (2.0 or more equivalents) and often a higher temperature are employed to drive the reaction to completion.

Q2: Which chlorine atom is more reactive on the pyrimidine ring?

A2: In this compound, the chlorine atoms at the C4 and C6 positions are electronically similar due to the symmetrical positioning of the nitrogen atoms and the electron-withdrawing cyano group at C5. Therefore, the initial nucleophilic attack can occur at either the C4 or C6 position, leading to a single mono-substituted product.

Q3: What are some common side reactions to be aware of?

A3: Common side reactions include the formation of di-substituted byproducts when mono-substitution is desired, and incomplete reaction when di-substitution is the goal. Additionally, if the reaction is run at excessively high temperatures or for extended periods, degradation of the pyrimidine ring can occur. If using an alcohol as a solvent with an amine nucleophile, there is a possibility of competing substitution by the alcohol, although this is generally less favorable than amination.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the mono- and di-substituted products. Developing a suitable solvent system for TLC is crucial for achieving good separation of these spots.

Troubleshooting Guides

Issue 1: Low Yield of Mono-substituted Product and Formation of Di-substituted Byproduct
Possible Cause Troubleshooting Steps
Excess Nucleophile Carefully control the stoichiometry of the nucleophile to 1.0-1.1 equivalents. Ensure accurate measurement of both the substrate and the nucleophile.
High Reaction Temperature Perform the reaction at a lower temperature. Start at 0°C or room temperature and monitor the reaction closely.
Prolonged Reaction Time Monitor the reaction by TLC and quench it as soon as the starting material is consumed to prevent further substitution.
Concentrated Reaction Mixture Using a more dilute reaction mixture can sometimes slow down the rate of the second substitution.
Issue 2: Incomplete Reaction When Targeting the Di-substituted Product
Possible Cause Troubleshooting Steps
Insufficient Nucleophile Use a larger excess of the nucleophile (e.g., 2.5-3.0 equivalents).
Low Reaction Temperature Gradually increase the reaction temperature. Refluxing in a suitable solvent is often necessary for di-substitution.
Short Reaction Time Allow the reaction to proceed for a longer period. Monitor by TLC until the mono-substituted intermediate is no longer observed.
Inadequate Base Ensure a sufficient amount of a suitable base (e.g., triethylamine, diisopropylethylamine) is present to neutralize the HCl generated during the reaction.
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Similar Polarity of Products Optimize the mobile phase for column chromatography to achieve better separation between the starting material, mono-, and di-substituted products. A gradient elution may be necessary.
Presence of Basic Impurities Perform an aqueous workup with a dilute acid (e.g., 1M HCl) to remove excess amine nucleophile and base. Be cautious if your product is acid-sensitive.
Product is Water Soluble If the product has high polarity, after aqueous workup, back-extract the aqueous layer multiple times with an organic solvent.

Experimental Protocols

Note: The following protocols are representative examples based on reactions with similar substrates. Optimization may be required for specific nucleophiles.

Protocol for Selective Mono-substitution (e.g., with an Amine)
  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran, acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.

  • Add a base (e.g., triethylamine or diisopropylethylamine, 1.2 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the amine nucleophile (1.05 eq) dropwise over 15-30 minutes.

  • Allow the reaction to stir at 0°C and then gradually warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for Di-substitution (e.g., with an Amine)
  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, N,N-dimethylformamide).

  • Add the amine nucleophile (2.5 eq).

  • Add a base (e.g., triethylamine or potassium carbonate, 2.5 eq).

  • Heat the reaction mixture to reflux (the specific temperature will depend on the solvent).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following tables summarize representative reaction conditions for controlling mono- versus di-substitution on dichloropyrimidine systems.

Table 1: Conditions for Selective Mono-substitution

NucleophileEquivalentsBaseSolventTemperature (°C)Time (h)Yield (%)Reference Compound
Sodium Ethoxide1.1-Ethanol202894,6-Dichloro-2-(methylthio)pyrimidine[1]
Adamantane-containing amines1.0K₂CO₃ (4 eq)DMF140-60-774,6-Dichloropyrimidine

Table 2: Conditions for Di-substitution

NucleophileEquivalentsBaseSolventTemperature (°C)TimeYield (%)Reference Compound
Primary Amines1.5 - 2.0TEACH₂Cl₂Room Temp0.5 h83-924-Alkoxy-6-chloro-5-nitropyrimidines

Visualizations

Reaction Pathway for Mono- vs. Di-substitution

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products A This compound B 1.0-1.1 eq. Nucleophile Low Temperature (0°C to RT) A->B Selective Mono-substitution C >2.0 eq. Nucleophile Higher Temperature (e.g., Reflux) A->C Di-substitution D Mono-substituted Product B->D E Di-substituted Product C->E D->C Further Reaction G Start Low Yield of Mono-substituted Product CheckTLC Analyze TLC Plate Start->CheckTLC DiSub Significant Di-substituted Byproduct Observed? CheckTLC->DiSub UnreactedSM Unreacted Starting Material Observed? CheckTLC->UnreactedSM DiSub->UnreactedSM No ReduceTemp Decrease Reaction Temperature DiSub->ReduceTemp Yes IncreaseTime Increase Reaction Time UnreactedSM->IncreaseTime Yes End Re-run Experiment UnreactedSM->End No ReduceEquiv Check and Reduce Nucleophile Stoichiometry (to ~1.05 eq.) ReduceTemp->ReduceEquiv ReduceEquiv->End CheckReagents Check Purity/Activity of Reagents IncreaseTime->CheckReagents CheckReagents->End

References

Technical Support Center: Purification of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile. This guide focuses on the removal of common impurities that may arise during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The synthesis of this compound typically involves the chlorination of a dihydroxy precursor (2-(methylthio)-4,6-dihydroxypyrimidine-5-carbonitrile) using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2] Based on this, the most common impurities include:

  • Unreacted Starting Material: 2-(methylthio)-4,6-dihydroxypyrimidine-5-carbonitrile may remain if the reaction does not go to completion.

  • Mono-chlorinated Intermediate: Incomplete chlorination can result in the presence of 4-chloro-6-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile.

  • Hydrolysis Products: The dichloro product is susceptible to hydrolysis, which can revert one or both chloro groups back to hydroxyl groups, particularly during workup if moisture is present.[3]

  • Over-chlorinated Byproducts: While less common for this specific structure, harsh reaction conditions could potentially lead to undesired side reactions.[3]

  • Solvent-related Byproducts: If a reactive solvent like DMF is used in a Vilsmeier-Haack type reaction, it could potentially be incorporated into side products.[3]

Q2: How can I monitor the progress of the reaction to minimize impurity formation?

A2: Thin-layer chromatography (TLC) is an effective technique to monitor the progress of the reaction.[4][5] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the desired product. The reaction should be stopped once the starting material is no longer visible on the TLC plate to prevent the formation of over-chlorinated or other side products.

Q3: What are the recommended general purification methods for this compound?

A3: The most common and effective purification methods for this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities. Often, a combination of an extractive work-up followed by recrystallization is sufficient to obtain a high-purity product.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q: My product does not crystallize upon cooling, or it "oils out." What should I do?

A: This is a common issue that can be caused by several factors. Here are some troubleshooting steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

    • Seeding: If you have a small amount of pure product, add a "seed crystal" to the solution to initiate crystallization.[6]

  • Re-evaluate Your Solvent System:

    • If the compound is "oiling out," it may be coming out of solution above its melting point, which can be due to a high concentration of impurities or too rapid cooling. Try reheating the solution to redissolve the oil and allow it to cool more slowly. You might also need to add slightly more of the "good" solvent.[6]

    • If crystallization does not occur, the compound may be too soluble in the chosen solvent. In this case, you can try to partially evaporate the solvent to increase the concentration or add an "anti-solvent" (a solvent in which the product is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes slightly cloudy, then heat until it is clear again before allowing it to cool slowly.[6]

Q: After recrystallization, my product is still not pure. What are the next steps?

A: If a single recrystallization does not yield a product of the desired purity, you have a few options:

  • Second Recrystallization: Perform a second recrystallization using a different solvent system. This can be effective if the remaining impurities have a different solubility profile in the new solvent.

  • Column Chromatography: If the impurities have very similar solubility properties to your product, column chromatography will likely be necessary for effective separation.

Column Chromatography Issues

Q: I am having difficulty separating my product from a close-running impurity on the TLC plate. How can I improve the separation?

A: To improve the resolution between your product and a stubborn impurity, consider the following:

  • Optimize the Mobile Phase:

    • Adjust Polarity: Systematically vary the ratio of your solvents. A small change in the polarity of the mobile phase can significantly impact separation.

    • Try a Different Solvent System: If adjusting the polarity of your current system doesn't work, switch to a different solvent system with different chemical properties (e.g., substitute hexane with cyclohexane, or ethyl acetate with dichloromethane).

  • Change the Stationary Phase: While silica gel is most common, other stationary phases like alumina (basic or neutral) can offer different selectivity and may be effective in separating your product from the impurity.

Data Presentation

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Conditions
Recrystallization85%95%75%Solvent: Ethanol/Water (3:1)
Column Chromatography85%99%60%Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate (4:1)

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Common solvents to test for pyrimidine derivatives include ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or hexanes.[6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: General Column Chromatography Procedure
  • Adsorbent and Eluent Selection: Based on TLC analysis, choose a suitable solvent system (eluent) that gives a good separation of your product from the impurities (an Rf value of ~0.3 for the product is often ideal). Silica gel is a common adsorbent.

  • Column Packing: Prepare a slurry of the silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel containing the sample onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualization

G start Crude Product Analysis (TLC, NMR, HPLC) impurity_id Identify Major Impurities start->impurity_id unreacted_sm Unreacted Starting Material (Dihydroxy Precursor) impurity_id->unreacted_sm mono_chloro Partially Chlorinated Intermediate impurity_id->mono_chloro hydrolysis_prod Hydrolysis Product (Hydroxy-derivative) impurity_id->hydrolysis_prod other_impurities Other/Unknown Impurities impurity_id->other_impurities purification_choice Choose Purification Strategy unreacted_sm->purification_choice mono_chloro->purification_choice hydrolysis_prod->purification_choice other_impurities->purification_choice recrystallization Recrystallization purification_choice->recrystallization High Polarity Difference column_chrom Column Chromatography purification_choice->column_chrom Similar Polarity recryst_outcome Check Purity (TLC, mp, NMR) recrystallization->recryst_outcome column_outcome Check Purity of Fractions (TLC) column_chrom->column_outcome pure_product Pure Product recryst_outcome->pure_product Purity OK still_impure Product Still Impure recryst_outcome->still_impure Purity Not OK still_impure->column_chrom combine_fractions Combine Pure Fractions & Evaporate Solvent column_outcome->combine_fractions Pure Fractions Identified combine_fractions->pure_product

Caption: Troubleshooting workflow for impurity removal.

References

Validation & Comparative

Biological evaluation of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile derivatives versus known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of novel 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonitrile derivatives reveals their potential as potent inhibitors against various cancer-related biological targets, demonstrating comparable or superior activity to established inhibitors. These derivatives have been extensively studied for their anticancer properties, targeting key signaling pathways involved in tumor growth and proliferation. This guide provides a comprehensive biological evaluation of these compounds, comparing their performance with known inhibitors and detailing the experimental methodologies used.

Performance Comparison of Pyrimidine Derivatives and Known Inhibitors

The synthesized pyrimidine derivatives have been evaluated against several cancer cell lines and specific molecular targets. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized below for comparison with clinically used drugs.

Table 1: In Vitro Cytotoxicity (IC50 in µM)
CompoundHCT-116 (Colon Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)K562 (Leukemia)Reference Inhibitor (IC50 in µM)
Series 1 (VEGFR-2 Targeting) Sorafenib
9d[1]> Sorafenib> Sorafenib----
11e[1]> Sorafenib> Sorafenib----
12b[1]> Sorafenib> Sorafenib----
12d[1]> Sorafenib> Sorafenib----
Series 2 (EGFR Targeting) Erlotinib
10b[2]-7.683.565.85-5.27 (MCF-7), 0.87 (HepG2), 1.12 (A549)
Series 3 (PI3K/AKT Targeting) -
4d[3][4]-Active--Most Active-
7f[3][4]-Active--Most Active-
Series 4 (General Cytotoxicity) Doxorubicin
3b[5]~ Doxorubicin~ Doxorubicin~ Doxorubicin---
10b[5]~ Doxorubicin~ Doxorubicin~ Doxorubicin---
10c[5]~ Doxorubicin~ Doxorubicin~ Doxorubicin---

Note: "> Sorafenib" indicates higher cytotoxic activity (lower IC50) than Sorafenib. "~ Doxorubicin" indicates IC50 values are very close to those of Doxorubicin.

Table 2: Enzyme Inhibition (IC50 in µM/nM)
CompoundTarget EnzymeIC50Reference InhibitorTarget EnzymeIC50
Series 1 Sorafenib
11c[1]VEGFR-21.38 µMSorafenibVEGFR-20.19 µM
11e[1]VEGFR-20.61 µM
12b[1]VEGFR-20.53 µM
12c[1]VEGFR-20.74 µM
Series 2 Erlotinib
10b[2]EGFR8.29 nMErlotinibEGFR2.83 nM
Series 3 -
7f[3][4]PI3Kδ6.99 µM---
7f[3][4]PI3Kγ4.01 µM---
7f[3][4]AKT-13.36 µM---
Series 4 Celecoxib
8h[6]COX-21.03-1.71 µMCelecoxibCOX-20.88 µM
8n[6]COX-21.03-1.71 µM
8p[6]COX-21.03-1.71 µM

Signaling Pathway Analysis

The PI3K/AKT pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth, and its overactivation is common in many cancers. Certain pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of this pathway.[3][4]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates Downstream Downstream Effectors (e.g., mTOR, NF-κB) AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrimidine-5-carbonitrile Derivatives (e.g., 7f) Inhibitor->PI3K inhibit Inhibitor->AKT inhibit

Caption: The PI3K/AKT signaling pathway and points of inhibition by pyrimidine derivatives.

Experimental Protocols

The biological evaluation of these pyrimidine derivatives involved several key experimental procedures to determine their efficacy and mechanism of action.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the anti-proliferative activity of the synthesized compounds against various cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and the reference drug for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The viable cells metabolize MTT into purple formazan crystals, which are then solubilized using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[1]

Kinase Inhibition Assay (ELISA)

This assay quantifies the inhibitory effect of the compounds on specific kinase activity, such as VEGFR-2.

  • Plate Coating: A 96-well plate is coated with a substrate specific to the kinase being assayed.

  • Kinase Reaction: The kinase, ATP, and varying concentrations of the test compound or reference inhibitor are added to the wells. The reaction is allowed to proceed for a set time at a specific temperature.

  • Detection Antibody: A primary antibody that recognizes the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.

  • Absorbance Reading: The absorbance is measured, which is proportional to the kinase activity.

  • IC50 Determination: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[1]

Cell Cycle Analysis (Flow Cytometry)

This method is employed to determine the effect of the compounds on the cell cycle progression of cancer cells.

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period.

  • Cell Harvesting and Fixation: The cells are harvested, washed, and fixed in cold ethanol.

  • Staining: The fixed cells are stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified to identify any cell cycle arrest.[3][4]

Experimental Workflow

The overall process for the biological evaluation of these novel pyrimidine derivatives follows a logical progression from initial screening to mechanistic studies.

Experimental_Workflow Synthesis Synthesis of Pyrimidine Derivatives Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity KinaseAssay Enzymatic Inhibition Assay (ELISA) Cytotoxicity->KinaseAssay  Active Compounds Mechanism Mechanism of Action Studies KinaseAssay->Mechanism  Potent Inhibitors CellCycle Cell Cycle Analysis Mechanism->CellCycle Apoptosis Apoptosis Assay Mechanism->Apoptosis Pathway Signaling Pathway Analysis Mechanism->Pathway

References

Validation of the anticancer activity of compounds derived from 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the anticancer activity of compounds derived from 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile. It offers an objective comparison with alternative anticancer agents, supported by experimental data, to inform future research and drug development efforts.

Executive Summary

Derivatives of this compound have emerged as a promising class of anticancer agents. Various studies have demonstrated their potent cytotoxic effects against a range of cancer cell lines. The primary mechanisms of action for these compounds involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, including the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and the PI3K/AKT pathway. This guide summarizes the in vitro efficacy of these derivatives, presenting a comparative analysis of their performance against established anticancer drugs such as Erlotinib, Sorafenib, and Doxorubicin.

Data Presentation: Comparative Anticancer Activity

The following tables summarize the quantitative data on the anticancer activity of various pyrimidine-5-carbonitrile derivatives compared to standard chemotherapeutic agents.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Pyrimidine-5-carbonitrile Derivatives and Standard Anticancer Drugs

Compound/DrugHCT-116 (Colon)HepG2 (Liver)A549 (Lung)MCF-7 (Breast)Colo 205 (Colon)K562 (Leukemia)
Pyrimidine Derivatives
Compound 11b[1][2]3.373.042.44.14--
Compound 4e[3]----1.66-
Compound 4f[3]----1.83-
Compound 10b[4]-3.565.857.68--
Compound 11e[5]1.14--1.54--
Compound 7f[6][7]-----Potent Activity
Standard Drugs
Erlotinib[1][2][4]15.1213.5520.2121.93--
Sorafenib[5]10.335.93-8.51[8]-12.1--
Doxorubicin-12.18[9]> 20[9]2.50[9]--

Table 2: Kinase Inhibitory Activity (IC50 in µM)

CompoundEGFR (Wild Type)EGFR (T790M Mutant)VEGFR-2PI3KδPI3KγAKT-1
Compound 11b[1][2]0.094.03----
Compound 10b[4]0.00829-----
Compound 11e[5]--0.61---
Compound 12b[5]--0.53---
Compound 7f[6][7]---6.994.013.36
Erlotinib[4]0.00283-----
Sorafenib[5]--0.93---

Table 3: Apoptotic and Cell Cycle Effects

CompoundCell LineEffectObservations
Compound 4e & 4f[3]Colo-205G1 phase arrest, Increased apoptosisIncreased Annexin-V stained cells. Caspase-3 increased 8-10 fold.
Compound 11b[1][2]HCT-116, HepG2, MCF-7G2/M phase arrest, Significant apoptosisUpregulated caspase-3 by 6.5-fold in HepG2.
Compound 10b[4]HepG2G2/M phase arrest, Increased apoptosisSignificant increase in apoptotic cells.
Compound 11e[5]HCT-116S and Sub-G1 phase arrest, Increased apoptosisSignificant increase in apoptotic cells.
Compound 7f[6][7]K562S phase arrest, Caspase-3 dependent apoptosis-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., pyrimidine derivatives, standard drugs) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess the impact of the compounds on signaling pathways.

  • Protein Extraction: After treatment with the test compounds, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-EGFR, p-AKT, Caspase-3, β-actin) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Kinase Inhibition Assay

These assays measure the ability of the compounds to inhibit the activity of specific kinases.

  • Reaction Setup: The assay is typically performed in a 96-well plate. The reaction mixture contains the kinase (e.g., EGFR, VEGFR-2), a specific substrate, ATP, and the test compound at various concentrations.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C or room temperature) for a defined period to allow for the phosphorylation of the substrate.

  • Detection: The kinase activity is quantified by measuring the amount of ADP produced or the amount of phosphorylated substrate. This can be done using various methods, including luminescence-based assays (e.g., ADP-Glo), fluorescence-based assays, or ELISA.

  • IC50 Determination: The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by the pyrimidine-5-carbonitrile derivatives and a general experimental workflow for their evaluation.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrimidine Pyrimidine-5-carbonitrile Derivatives Pyrimidine->EGFR Inhibition PI3K_AKT_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates pAKT p-AKT (Active) AKT->pAKT mTOR mTOR pAKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Pyrimidine Pyrimidine-5-carbonitrile Derivatives Pyrimidine->PI3K Inhibition Pyrimidine->AKT Inhibition Experimental_Workflow start Start: Cancer Cell Lines treatment Treatment with Pyrimidine Derivatives & Controls start->treatment cytotoxicity In Vitro Cytotoxicity (MTT Assay) treatment->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 apoptosis Apoptosis Analysis (Flow Cytometry) ic50->apoptosis western Mechanism of Action (Western Blot) ic50->western kinase Kinase Inhibition Assay ic50->kinase data Data Analysis & Comparison apoptosis->data western->data kinase->data end Conclusion data->end

References

The Strategic Advantage of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A cornerstone for the rapid development of targeted therapies, 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile stands out as a highly versatile and privileged scaffold in medicinal chemistry. Its unique structural features provide a robust platform for creating diverse libraries of compounds, particularly in the highly competitive field of kinase inhibitor development.

The pyrimidine core is a recurring motif in a multitude of FDA-approved drugs, celebrated for its ability to mimic the purine bases of ATP and effectively interact with the hinge region of protein kinases. Dysregulation of kinase activity is a known driver of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The subject compound, this compound, offers chemists a powerful and adaptable starting point for the synthesis of potent and selective kinase inhibitors.

Key Advantages: A Chemist's Playground for Drug Design

The primary advantages of this pyrimidine derivative lie in its exceptional synthetic versatility, granting access to a vast and diverse chemical space.

  • Multi-faceted Reactivity: The molecule boasts several reactive sites that can be selectively functionalized. The two chlorine atoms at the C4 and C6 positions exhibit differential reactivity, allowing for sequential and controlled nucleophilic aromatic substitution (SNAr) reactions. This enables the introduction of a wide variety of amine, alcohol, or thiol-containing fragments to build molecular complexity.

  • Tunable Electronics and Solubility: The methylthio group at the C2 position can influence the compound's electronic properties and solubility. Furthermore, it can be oxidized to a methylsulfinyl or methylsulfonyl group, transforming it into an excellent leaving group for another SNAr reaction, thus opening up a third position for diversification.

  • A "Privileged" Kinase Hinge-Binder: The nitrogen atoms within the pyrimidine ring act as crucial hydrogen bond acceptors, anchoring the molecule to the "hinge region" of the ATP-binding pocket of many kinases. This fundamental interaction is a hallmark of numerous successful kinase inhibitors.

  • Scaffold for Library Synthesis: The combination of these reactive handles makes this compound an ideal scaffold for combinatorial chemistry and the rapid generation of large, diverse libraries of potential drug candidates for high-throughput screening.

Comparative Performance: Standing Out in a Field of Scaffolds

While other heterocyclic systems like quinazolines, pyrazolo[3,4-d]pyrimidines, and pyrido[2,3-d]pyrimidines are also prominent in kinase inhibitor design, the dichloropyrimidine scaffold offers a distinct balance of reactivity and synthetic accessibility.

ScaffoldKey FeaturesCommon TargetsSynthetic Accessibility
4,6-Dichloropyrimidine Two distinct reactive chlorine atoms for sequential substitution. Readily available starting materials.Broad range of kinases (e.g., EGFR, Aurora, JAK, PI3K).High
Quinazoline Fused bicyclic system. Basis for approved drugs like Gefitinib and Erlotinib.EGFR, VEGFR.Moderate to High
Pyrazolo[3,4-d]pyrimidine Isostere of adenine, mimicking ATP binding.[1][2] Basis for Ibrutinib (BTK inhibitor).[1]BTK, JAK, EGFR.[1]Moderate
Pyrido[2,3-d]pyrimidine Structurally analogous to quinazolines.EGFR, PIM-1.Moderate

Quantitative Data: From Scaffold to Potent Inhibitors

The true measure of a scaffold's utility is in the biological activity of the molecules derived from it. Numerous studies have demonstrated the successful transformation of substituted pyrimidines into potent inhibitors of various cancer-relevant kinases and cell lines.

Compound ClassTarget Kinase/Cell LineIC50 Value (µM)Reference
Pyrimidine-5-carbonitrile derivative 7f PI3Kδ6.99 ± 0.36[3][4]
Pyrimidine-5-carbonitrile derivative 7f PI3Kγ4.01 ± 0.55[3][4]
Pyrimidine-5-carbonitrile derivative 7f AKT-13.36 ± 0.17[3][4]
Pyrimidine-5-carbonitrile derivative 11e HCT-116 (Colon Cancer)1.14[5]
Pyrimidine-5-carbonitrile derivative 11e MCF-7 (Breast Cancer)1.54[5]
Pyrimidine-5-carbonitrile derivative 9d HCT-116 (Colon Cancer)2.01[5]
2-(phenylamino)pyrimidine derivative 95 EGFR-Dell9/T790M/C797S0.2 ± 0.01
Imidazole–pyrimidine–sulfonamide 88 HER20.081 ± 0.04
Imidazole–pyrimidine–sulfonamide 88 EGFR-L858R0.059 ± 0.03

Experimental Protocols

To facilitate further research, detailed protocols for key assays are provided below.

General Procedure for Nucleophilic Aromatic Substitution

A common synthetic step involves the reaction of the dichloropyrimidine core with an amine.

  • Dissolution: Dissolve 4-chloro-6-(aryl)-2-(methylthio)pyrimidine-5-carbonitrile (1 mmol) in a suitable solvent such as dry benzene or absolute ethanol (10-15 ml).[6]

  • Addition of Reagents: Add the desired substituted amine (1-2 mmol).[6] For reactions with primary amines, a base such as anhydrous potassium carbonate (0.9 mmol) may be added.[6]

  • Reaction: Heat the mixture under reflux for the required time (typically 8-14 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Work-up: Upon completion, cool the reaction mixture. The resulting solid precipitate is filtered, washed with water, dried, and recrystallized from a suitable solvent (e.g., ethanol or acetone) to yield the purified product.[6]

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced. A decrease in signal indicates inhibition.

  • Kinase Reaction Setup: In a 384-well plate, set up a 5 µL kinase reaction containing the kinase, substrate, ATP, and the test compound at various concentrations.[7] Include appropriate controls (no enzyme, no inhibitor).

  • Reaction Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop Reaction & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[7] Incubate at room temperature for 40 minutes.[7][8]

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well.[7] This reagent converts the ADP produced into ATP and generates a luminescent signal via a luciferase/luciferin reaction.[8][9]

  • Signal Detection: Incubate for 30-60 minutes at room temperature and measure the luminescence using a plate reader.[7]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Inhibition (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrimidine compounds and incubate for a specified period (e.g., 72 hours).[10]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11][12] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10][13]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]

  • IC50 Determination: Plot the percentage of cell viability against the compound concentration to calculate the IC50 value.

Visualizing the Potential

To better illustrate the concepts discussed, the following diagrams outline the synthetic utility and biological application of this compound.

Caption: Synthetic pathways from the core scaffold.

G cluster_1 Mechanism of Kinase Inhibition kinase Kinase ATP-Binding Site hinge Hinge Region (e.g., Ala, Glu) dfg DFG Motif pocket Hydrophobic Pocket inhibitor Pyrimidine Inhibitor inhibitor->hinge H-Bonds inhibitor->pocket Hydrophobic Interactions atp ATP inhibitor->atp Competitive Inhibition

Caption: Pyrimidine inhibitor binding in a kinase active site.

G cluster_2 Workflow for ADP-Glo™ Kinase Assay start Start step1 Dispense Kinase, Substrate, ATP, and Inhibitor start->step1 step2 Incubate (e.g., 60 min @ 30°C) step1->step2 step3 Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) step2->step3 step4 Incubate (40 min @ RT) step3->step4 step5 Add Kinase Detection Reagent (Converts ADP to ATP, generates light) step4->step5 step6 Incubate (30-60 min @ RT) step5->step6 step7 Measure Luminescence step6->step7 end Calculate IC50 step7->end

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of medicinal chemists. Its inherent reactivity, coupled with the privileged nature of the pyrimidine scaffold for kinase binding, provides a powerful and efficient route to novel therapeutics. The ability to systematically and selectively modify multiple positions on the ring allows researchers to fine-tune potency, selectivity, and pharmacokinetic properties, accelerating the journey from hit identification to lead optimization in the drug discovery pipeline.

References

The Strategic Selection of Pyrimidine Precursors: A Cost-Effectiveness Analysis for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical research, the synthesis of pyrimidine-based compounds is a cornerstone for developing a vast array of therapeutic agents, from anticancer to antiviral drugs. The choice of the initial pyrimidine starting material is a critical decision that profoundly impacts the overall cost, efficiency, and scalability of a synthetic route. This guide provides an objective comparison of common pyrimidine starting materials, supported by pricing data, experimental protocols, and an analysis of synthetic efficiency to inform researchers, scientists, and drug development professionals in making economically sound strategic decisions.

Data Presentation: A Comparative Overview of Starting Material Costs

The initial cost of raw materials is a primary driver of the overall expenditure in any synthetic campaign. The following table summarizes the bulk pricing for several common pyrimidine precursors. Prices were compiled from various chemical suppliers for bulk quantities to provide a standardized cost-per-kilogram, offering a clear baseline for cost analysis.

Starting MaterialCAS NumberMolecular Weight ( g/mol )PuritySupplier Example(s)Price per kg (USD) - 25kg Scale
Guanidine Hydrochloride50-01-195.53>99%Chem-Impex, Bio Basic~$58 - $100[1][2]
Diethyl Malonate105-53-3160.17>98%Sigma-Aldrich~$27[3]
Uracil66-22-8112.09>98%IndiaMART~$20 - $60[4][5]
2-Chloropyrimidine1722-12-9114.53>98%TCI, Thermo Scientific~$3016 (100g price extrapolated)[6]
Cytosine71-30-7111.10>99%IndiaMART, Highlandpharmachem~$47 - $150[7][8]
Thymine65-71-4126.12>99%Chem-Impex~$480 (1kg price)[9]

Note: Prices are estimates based on publicly available data from suppliers for bulk quantities (or extrapolated from the largest available size) and are subject to change. They are intended for comparative purposes.

Synthetic Route Comparison: From Precursor to Product

To evaluate the true cost-effectiveness, we must look beyond the price of the starting material and consider the efficiency of the synthetic routes they enable. Here, we compare two common strategies for synthesizing a substituted aminopyrimidine, a core scaffold in many targeted therapies like the CDK4/6 inhibitor Ribociclib and the BCR-ABL inhibitor Imatinib.

Route 1: Convergent Synthesis via the Biginelli Reaction

The Biginelli reaction is a one-pot, three-component synthesis that is highly atom-economical and cost-effective for creating dihydropyrimidinones, which can be further functionalized.[10][11][12] This route is ideal when the desired substitution pattern can be introduced via the initial aldehyde and β-ketoester components.

Target: Dihydropyrimidinone (DHPM) Scaffold

Starting Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • β-Ketoester (e.g., Diethyl Malonate)

  • Urea or Thiourea (Guanidine hydrochloride is used for aminopyrimidines)

Cost Analysis: This approach utilizes inexpensive, readily available starting materials like Diethyl Malonate and Guanidine Hydrochloride. The one-pot nature of the reaction reduces solvent usage, workup procedures, and overall process time, significantly lowering operational costs.[10][11]

Route 2: Substitution-Based Synthesis

This classic approach involves building upon a pre-formed pyrimidine ring, typically through nucleophilic aromatic substitution (SNAr) reactions. This method offers great flexibility for introducing a variety of functional groups.

Target: N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine (An Imatinib Intermediate)

Starting Material: 2-Chloropyrimidine derivative or synthesis from Guanidine. A highly efficient route involves the condensation of an enaminone with guanidine.[13]

Cost Analysis: While this route can be highly effective, it often relies on more expensive and specialized starting materials like 2-chloropyrimidines. The multi-step nature may also lead to lower overall yields and increased costs associated with reagents, solvents, and purification for each step. However, for complex targets where the Biginelli reaction is not suitable, this remains a powerful and necessary strategy.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Dihydropyrimidinones (Biginelli Reaction)

This protocol is a general, environmentally benign method for synthesizing DHPMs.[12]

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), the β-ketoester (1 mmol, e.g., ethyl acetoacetate), urea or thiourea (1.5 mmol), and a catalytic amount of an acid catalyst (e.g., HCl or a Lewis acid like dicalcium phosphate dihydrate, 7 mol%).[12]

  • Solvent: Add ethanol as the solvent. The reaction can also be performed under solvent-free conditions.[10][12]

  • Reaction: Reflux the mixture for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

  • Isolation: The solid product will precipitate out. Collect the solid by filtration, wash with cold water and ethanol, and dry.

  • Purification: Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.

  • Yield: This method typically provides good to excellent yields, often in the range of 80-95%, depending on the substrates and catalyst used.[12]

Protocol 2: Synthesis of an N-Aryl-Pyrimidin-2-amine Intermediate

This protocol outlines a key step in the synthesis of Imatinib, demonstrating the use of guanidine to form the pyrimidine ring.[13]

  • Reaction Setup: To a solution of 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (an enaminone) in a suitable solvent like isopropanol, add guanidine nitrate or hydrochloride (1.1 equivalents).

  • Base: Add a base such as sodium hydroxide or potassium carbonate to facilitate the cyclocondensation reaction.

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and concentrate it under reduced pressure to remove the solvent.

  • Isolation: Add water to the residue and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-(pyridin-3-yl)pyrimidin-2-amine.

  • Yield: This cyclization step typically proceeds in high yield, often exceeding 80-90%.[13] The subsequent N-arylation (coupling) step yield is reported to be around 82%.

Mandatory Visualization

The following diagrams illustrate key concepts relevant to pyrimidine synthesis and their application in drug development.

G cluster_start Starting Materials cluster_process Process cluster_end Product Aldehyde Aldehyde Setup 1. Mix Reagents & Catalyst Aldehyde->Setup Ketoester Ketoester Ketoester->Setup Guanidine Guanidine Guanidine->Setup React 2. Heat / Reflux Setup->React Workup 3. Quench & Precipitate React->Workup Isolate 4. Filter & Dry Workup->Isolate Purify 5. Recrystallize Isolate->Purify DHPM Pure DHPM Purify->DHPM G Start Select Target Pyrimidine Q1 Is it a Dihydropyrimidine (DHPM) or similar scaffold? Start->Q1 Route1 Route 1: Biginelli Reaction (One-Pot, 3-Component) Q1->Route1 Yes Route2 Route 2: Substitution / Cyclization Q1->Route2 No Cost1 Starting Materials: - Diethyl Malonate - Guanidine HCl - Aldehyde Cost Profile: Generally Low Route1->Cost1 Q2 Can the core be built from Guanidine + Enaminone? Route2->Q2 Cost2a Starting Materials: - Guanidine HCl - Custom Enaminone Cost Profile: Moderate Q2->Cost2a Yes Cost2b Starting Materials: - Substituted Chloropyrimidine - Amine Nucleophile Cost Profile: Potentially High Q2->Cost2b No EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Activates Grb2_SOS Grb2/SOS Dimer->Grb2_SOS PI3K PI3K Dimer->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival, Anti-Apoptosis AKT->Survival Gefitinib Gefitinib (Pyrimidine-based TKI) Gefitinib->Dimer Inhibits ATP Binding

References

Safety Operating Guide

Proper Disposal of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile.

This compound is classified as hazardous waste, and improper disposal can pose significant risks.[1][2] It is toxic if swallowed and causes severe skin burns and eye damage.[3] Therefore, strict adherence to the following procedures is essential.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye Protection: Tight-sealing safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[1]

  • Body Protection: A laboratory coat and additional protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA-approved respirator may be necessary if dust or aerosols are generated.[1]

In the event of a spill, absorb the material with an inert substance like sand or vermiculite, collect it into a sealed container for hazardous waste, and ensure the chemical does not enter drains or waterways.[4]

Hazard Classification and Data

Hazard ClassificationDescriptionPrecautionary Code
Acute Toxicity, Oral (Category 3)Toxic if swallowed.H301
Skin Corrosion/Irritation (Category 1B)Causes severe skin burns and eye damage.H314
Disposal RequirementDispose of contents/container to an approved waste disposal plant.P501
Data sourced from Sigma-Aldrich Safety Data Sheet.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled systematically to ensure safety and regulatory compliance.[1]

1. Waste Identification and Segregation:

  • Treat all waste containing this compound, including contaminated items like gloves, wipes, and chromatography materials, as hazardous waste.[1]

  • This compound is a halogenated organic compound due to the presence of chlorine.[1] It must be segregated from non-halogenated waste streams to facilitate proper disposal.[1][5]

2. Containerization:

  • Use a designated, chemically compatible, and leak-proof hazardous waste container with a secure lid.[1][4] Plastic containers are often preferred to minimize the risk of breakage.[1]

  • Do not mix this waste with incompatible materials.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste".[1]

  • The label must include the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[1][4]

  • List all constituents and their approximate percentages if it is a mixed waste stream.[4]

  • Include the date of waste generation and the contact information of the principal investigator or responsible party.[1]

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[1]

  • This area should be secure and accessible only to authorized personnel.[1]

5. Disposal of Empty Containers:

  • An empty container that held the compound must be triple-rinsed with a suitable solvent.[1]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[1]

  • After triple-rinsing and allowing it to dry, and with all labels defaced, the container may be disposed of as regular trash, though you must consult your institution's specific policies.[1]

6. Final Disposal:

  • Do not pour this chemical or its solutions down the drain.[1][4]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[1][4] Trained personnel should handle the transport of hazardous waste outside of the laboratory.[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation and Handling cluster_waste_collection Waste Collection and Segregation cluster_labeling_storage Labeling and Storage cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle Compound in a Well-Ventilated Area A->B C Identify all waste containing This compound B->C D Segregate as 'Halogenated Organic Waste' C->D E Place in a designated, leak-proof container D->E F Label container: 'Hazardous Waste' Full Chemical Name Date and Contact Info E->F G Store in a secure Satellite Accumulation Area F->G H Contact EHS or Licensed Waste Disposal Contractor G->H I Arrange for Waste Pickup H->I J Document Waste Disposal I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides critical safety and logistical information for the use of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile, a potentially hazardous compound. Adherence to these guidelines is essential to ensure personal safety and proper disposal.

Chemical Identifier:

  • CAS Number: 33097-13-1[1][2]

Hazard Classification: This chemical is classified as acutely toxic if swallowed and causes severe skin burns and eye damage.[1]

Signal Word: Danger[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to minimize exposure. The selection of appropriate PPE is contingent on the nature of the laboratory activity.

Activity LevelRequired Personal Protective Equipment
Low-Hazard Activities (e.g., handling sealed containers, transport within the lab)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves
Moderate-Hazard Activities (e.g., weighing, preparing solutions, small-scale reactions)- Chemical-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile or neoprene)
High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization, spill cleanup)- Disposable, solid-front lab coat or gown- Chemical splash goggles and a face shield- Double-gloving with chemical-resistant outer gloves (e.g., Viton™ or butyl rubber)- Respiratory protection (N95 or higher, or a respirator with an appropriate cartridge for organic vapors)

It is crucial to inspect all PPE for integrity before and during use. Contaminated gloves should be changed immediately.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is essential for safety and to prevent contamination.

1. Preparation:

  • Risk Assessment: Before commencing any work, conduct a thorough risk assessment for the planned experiment.[3]

  • Gather Materials: Ensure all necessary equipment, including the chemical, solvents, glassware, and designated waste containers, are readily available.[3]

  • PPE Inspection: Inspect all personal protective equipment for any damage or contamination before use.[3]

  • Engineering Controls: Confirm that the chemical fume hood is functioning correctly. All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[3]

2. Handling:

  • Dispensing: All handling and dispensing of this compound must occur within a chemical fume hood.[3][4]

  • Avoid Contact: Exercise care to prevent contact with skin, eyes, and clothing.[4][5] Avoid generating dust or aerosols.[6]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][7]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[4][7]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[4][7]

Disposal Plan

As a halogenated organic compound, this compound requires specific disposal procedures to comply with environmental regulations.

  • Waste Collection: Collect all waste containing this chemical in a designated, sealed, and clearly labeled hazardous waste container.[3] Do not let the product enter drains.[6]

  • Container Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Institutional Procedures: Follow your institution's specific guidelines for the disposal of hazardous chemical waste.

Workflow for Handling this compound

Workflow for Handling this compound A 1. Preparation B Risk Assessment A->B C Gather Materials A->C D Inspect PPE A->D E Verify Fume Hood A->E F 2. Handling (in Fume Hood) B->F C->F D->F E->F G Dispense Chemical F->G H Perform Experiment G->H I 3. Waste Disposal H->I N Spill or Exposure H->N J Collect Waste I->J K Store in Designated Area J->K L Follow Institutional Protocol K->L M Emergency Procedures N->I No N->M Yes

Caption: Step-by-step workflow for handling the compound.

References

×

Retrosynthesis Analysis

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4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.